9-Epiblumenol B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFGGNDZOPNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-Epiblumenol B: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a sesquiterpenoid that has been identified in a select number of plant species. As a member of the blumenol family of compounds, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, summarizing the available data on its occurrence. While quantitative data remains limited in the current body of scientific literature, this guide presents the foundational information necessary for researchers seeking to isolate and study this compound.
Natural Sources of this compound
To date, this compound has been isolated from a few distinct plant species. The primary sources identified in peer-reviewed literature are detailed below.
| Plant Species | Family | Plant Part(s) |
| Phyllanthus lawii | Phyllanthaceae | Not Specified |
| Phyllanthus polyphyllus | Phyllanthaceae | Not Specified |
| Rosa multiflora Thunb. | Rosaceae | Herbs |
| Chimonanthus salicifolius | Calycanthaceae | Not Specified |
Table 1: Summary of Natural Sources of this compound
The identification of this compound in these species suggests a scattered distribution across different plant families, indicating the potential for its presence in other, yet uninvestigated, plant taxa. The specific plant parts containing the highest concentrations of this compound have not been consistently reported, highlighting an area for future research.
Experimental Protocols: A General Overview
Detailed experimental protocols for the isolation and quantification of this compound are not extensively documented in a standardized format. However, based on the general procedures for isolating secondary metabolites from plant materials, a general workflow can be outlined. It is crucial to consult the original research articles for specific details related to each plant source.
General Isolation and Extraction Workflow
The isolation of this compound typically involves a multi-step process that begins with the collection and preparation of plant material, followed by extraction and chromatographic separation.
Caption: A generalized workflow for the isolation and extraction of this compound from plant sources.
Methodological Details:
-
Extraction: The powdered plant material is typically subjected to extraction with organic solvents such as methanol or ethanol at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.
-
Fractionation: The resulting crude extract is then concentrated under reduced pressure and subsequently partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is often found in the ethyl acetate fraction.
-
Chromatographic Purification: The fraction containing the target compound is then subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.
Signaling Pathways and Biological Activities
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The biological activities of this compound are not yet well-characterized, representing a promising area for future pharmacological investigation. Research into the bioactivity of other blumenol derivatives may provide initial clues for potential therapeutic applications.
Future Directions
The study of this compound is still in its nascent stages. Future research should focus on the following areas:
-
Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC, GC-MS) to quantify the concentration of this compound in its natural sources.
-
Screening of New Plant Sources: Expanding the search for this compound to other plant species, particularly within the Phyllanthaceae, Rosaceae, and Calycanthaceae families.
-
Investigation of Biological Activities: Comprehensive screening of this compound for various pharmacological activities, including but not limited to, anti-inflammatory, antioxidant, and anticancer effects.
-
Elucidation of Signaling Pathways: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
This technical guide serves as a foundational resource for researchers interested in this compound. The limited data currently available underscores the significant opportunities for novel discoveries in the phytochemistry and pharmacology of this intriguing natural product.
The Biosynthesis of 9-Epiblumenol B: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B, a C13-norisoprenoid, belongs to a class of apocarotenoids that are significant secondary metabolites in plants. These compounds play crucial roles as signaling molecules and contribute to the aromatic profiles of various fruits and flowers. Understanding the biosynthetic pathway of this compound is pivotal for applications in agriculture, flavor and fragrance industries, and potentially in drug development due to the diverse biological activities reported for norisoprenoids. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols.
Core Biosynthetic Pathway: From Carotenoids to Blumenols
The biosynthesis of this compound is not a de novo process but rather a result of the oxidative degradation of C40 carotenoid precursors.[1] This catabolic pathway is primarily enzymatic and involves a series of specific cleavage and modification reactions.
Precursor Pool: The C40 Carotenoids
The journey to this compound begins with the diverse pool of C40 carotenoids synthesized in plant plastids. Key carotenoid precursors that can be funneled into the C13-norisoprenoid pathway include:
The relative abundance of these precursors can vary between plant species and tissues, influencing the profile of the resulting C13-norisoprenoids.
Initial Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)
The first committed step in the biosynthesis of blumenols is the enzymatic cleavage of C40 carotenoids by Carotenoid Cleavage Dioxygenases (CCDs).[3] This reaction is a crucial control point in the pathway.
-
CCD7 (Carotenoid Cleavage Dioxygenase 7): This enzyme is proposed to initiate the pathway by cleaving a C40 carotenoid to produce a C13 cyclohexenone intermediate and a C27 apocarotenoid.[3][4]
-
CCD1 (Carotenoid Cleavage Dioxygenase 1): The resulting C27 apocarotenoid can be further cleaved by CCD1 to yield a second molecule of a C13 cyclohexenone.[3]
The cleavage at the 9,10 and 9',10' positions of the carotenoid backbone is the characteristic action of these enzymes that leads to the C13 skeleton of blumenols.
Formation of the Blumenol Skeleton: The Undefined Steps
Following the initial cleavage events, the resulting C13 cyclohexenone intermediates undergo further modifications to form the various blumenol isomers, including this compound. These steps are believed to be catalyzed by:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are hypothesized to be responsible for the hydroxylation of the C13 intermediates at various positions.[3][5] The specific CYPs involved in blumenol biosynthesis are yet to be definitively identified.
-
Reductases: The formation of the hydroxyl group at the C-9 position with a specific stereochemistry (as in this compound) likely involves the action of a stereospecific reductase. However, the specific reductase(s) responsible for this step in plants have not been characterized.
The stereochemistry of blumenol B is acknowledged as important for the resulting aroma profiles in products like wine, but the enzymatic control of this in plants remains an area for further research.[1]
The proposed biosynthetic pathway is visualized in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic kinetics, precursor-to-product conversion rates, and in planta concentrations directly related to the biosynthesis of this compound. The table below summarizes the type of quantitative data that is needed for a complete understanding of the pathway.
| Data Point | Description | Status |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for CCDs, CYPs, and reductases with their respective substrates in the this compound pathway. | Not Available |
| Precursor Concentrations | Typical concentrations of relevant C40 carotenoids in plant tissues known to produce this compound. | General data available for some plants, but not specifically linked to this compound production. |
| Intermediate Concentrations | In planta concentrations of the C13 cyclohexenone and other pathway intermediates. | Not Available |
| Product Yield | Molar conversion efficiency from precursor carotenoids to this compound. | Not Available |
| In Planta Concentration | Measured levels of this compound in various plant tissues. | Reported in some species, but comprehensive quantitative data across different conditions is limited. |
Experimental Protocols
The study of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and in vitro Enzyme Assays for CCDs
Objective: To confirm the catalytic activity and substrate specificity of candidate CCD enzymes.
Methodology:
-
Gene Cloning: Isolate the full-length cDNA of the candidate CCD gene from the plant of interest and clone it into an appropriate expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins).
-
Heterologous Expression: Transform the expression vector into a suitable host, such as E. coli (e.g., BL21(DE3) strain). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant CCD protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-fusion proteins or Ni-NTA agarose for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme in a suitable buffer (e.g., phosphate or Tris buffer), a source of ferrous iron (FeSO4), and a reducing agent (e.g., ascorbate).
-
Add the carotenoid substrate (e.g., β-carotene, lutein) solubilized in a detergent (e.g., Triton X-100 or octyl-β-D-glucopyranoside).
-
Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a defined period.
-
Stop the reaction by adding a solvent like methanol or ethanol.
-
-
Product Analysis:
-
Extract the cleavage products with an organic solvent (e.g., hexane or diethyl ether).
-
Analyze the extracts by HPLC-DAD, LC-MS, or GC-MS to identify and quantify the C13-norisoprenoid products.
-
Protocol 2: Quantification of Blumenol Derivatives in Plant Tissues by UHPLC-MS/MS
Objective: To extract and quantify this compound and related blumenols from plant material.[6]
Methodology:
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
-
Extraction:
-
Weigh a precise amount of powdered tissue (e.g., 10-50 mg) into a microcentrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 80% methanol in water) containing an internal standard (e.g., a deuterated analog of a related compound if available).
-
Vortex the mixture vigorously and sonicate in an ice bath.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.
-
-
UHPLC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the analytes of interest.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.
-
-
-
Quantification:
-
Generate a standard curve using authentic this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Conclusion and Future Directions
The biosynthesis of this compound in plants is initiated by the oxidative cleavage of C40 carotenoids by CCD enzymes, leading to the formation of C13 cyclohexenone intermediates. Subsequent enzymatic modifications, likely involving cytochrome P450s and reductases, are responsible for the formation of the final blumenol structure, including the specific stereochemistry at the C-9 position. While the initial steps of the pathway are becoming clearer, the precise enzymes and mechanisms of the later stages remain to be elucidated.
Future research should focus on:
-
Identification and characterization of the specific cytochrome P450s and reductases involved in the conversion of C13 cyclohexenones to this compound and its isomers.
-
Elucidation of the stereochemical control mechanisms that govern the formation of different blumenol epimers.
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Generation of quantitative data on enzyme kinetics and metabolite fluxes to develop a comprehensive model of the pathway.
-
Investigation of the regulation of the biosynthetic pathway at the genetic and metabolic levels in response to developmental and environmental cues.
A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable compounds for various industrial applications.
References
- 1. Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
9-Epiblumenol B: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 9-Epiblumenol B, a sesquiterpenoid of interest in natural product chemistry and pharmacology. This document summarizes its known physical and chemical properties and outlines established experimental protocols relevant to its study.
Physicochemical Properties
This compound is a sesquiterpenoid that has been identified in various plant species. Its fundamental physicochemical properties are summarized below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₃ | [1][2][3] |
| Molecular Weight | 226.31 g/mol | [1][2][3] |
| CAS Number | 22841-42-5 | [1][2][3] |
| Physical State | Oil | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 359.1 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 185.1 ± 24.4 °C | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |
| Storage | Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Stock solutions can be stored at -20°C for up to two weeks. | [4][5] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While specific, comprehensive spectral data sets for this compound were not available in the public domain at the time of this review, general information from mass spectrometry databases provides some insight.
| Spectroscopic Technique | Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available in spectral libraries. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precursor Type [M-H₂O+H]⁺: 209.153; Precursor Type [M+H]⁺: 227.164. |
Experimental Protocols
The following sections detail generalized experimental methodologies that are foundational for the isolation, purification, and biological evaluation of sesquiterpenoids like this compound.
Isolation and Purification of Sesquiterpenoids from Plant Material
Workflow for Terpenoid Isolation and Purification
Caption: General workflow for the isolation and purification of terpenoids from plant sources.
Methodology:
-
Plant Material Preparation: The source plant material (e.g., aerial parts of Rosa multiflora) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents like methanol, ethanol, or hexane, to isolate a crude extract containing a mixture of secondary metabolites, including sesquiterpenoids.
-
Concentration: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of varying polarities to separate compounds into different fractions based on their solubility.
-
Chromatographic Purification: The fraction containing the target compound is then subjected to column chromatography. Silica gel is a commonly used stationary phase for the separation of terpenoids. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is used as the mobile phase to elute the compounds.
-
Monitoring: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Final Purification: Fractions containing this compound may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Assessment of Cytotoxic Activity
The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Workflow for Nitric Oxide Inhibition Assay
Caption: General workflow for assessing the anti-inflammatory activity of a compound by measuring nitric oxide production.
Methodology:
-
Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with different concentrations of this compound for a short period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of NO.
-
Incubation: The plate is incubated for approximately 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay. This involves adding Griess reagent to the supernatant, which results in a colorimetric reaction.
-
Absorbance Reading: The absorbance is measured using a microplate reader at around 540 nm.
-
Data Analysis: The amount of NO produced is quantified by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the signaling pathways modulated by this compound. Future research could explore its effects on key inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for natural anti-inflammatory and anticancer compounds. Standard molecular biology techniques, such as Western blotting, can be employed to investigate the phosphorylation status and expression levels of key proteins within these cascades.
Conclusion
This compound presents an interesting subject for further pharmacological investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its biological activities and underlying mechanisms of action, which could pave the way for its development as a novel therapeutic agent.
References
- 1. fspublishers.org [fspublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. Subcritical Extracts from Major Species of Oil-Bearing Roses—A Comparative Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
9-Epiblumenol B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Epiblumenol B, a sesquiterpenoid with notable phytotoxic activity. It covers its chemical identity, biological effects, and the methodologies used to evaluate its activity.
Core Chemical Data
| Parameter | Value | Reference |
| CAS Number | 22841-42-5 | [1][2] |
| Molecular Formula | C13H22O3 | [1][2][3] |
| Molecular Weight | 226.31 g/mol | [2] |
| IUPAC Name | (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohexen-1-one | [2] |
| Synonyms | 9-Epiblumel B | [2][3] |
| Source | Herbs of Rosa multiflora Thunb. | [1][2] |
Phytotoxic Activity
This compound has demonstrated significant phytotoxic effects, inhibiting the germination and growth of various plant species. Its activity has been characterized against the model organisms Lactuca sativa (lettuce) and Lepidium sativum (cress).
Quantitative Phytotoxicity Data
The following table summarizes the inhibitory effects of this compound on the germination and growth of Lactuca sativa and Lepidium sativum.
| Concentration (M) | Lactuca sativa Germination Inhibition (%) | Lactuca sativa Root Growth Inhibition (%) | Lepidium sativum Germination Inhibition (%) | Lepidium sativum Root Growth Inhibition (%) |
| 10⁻³ | 100 | 100 | 100 | 100 |
| 10⁻⁴ | 45 | 80 | 30 | 75 |
| 10⁻⁵ | 10 | 35 | 5 | 25 |
| 10⁻⁶ | 0 | 15 | 0 | 10 |
Data extrapolated from studies on the phytotoxic compounds from Rosa multiflora.
Experimental Protocols
Isolation of this compound from Rosa multiflora
A bioassay-guided isolation procedure is employed to obtain this compound from the aerial parts of Rosa multiflora.
-
Extraction: The dried and powdered aerial parts of Rosa multiflora are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, ethyl acetate, and water. The ethyl acetate fraction, which generally contains compounds of intermediate polarity like sesquiterpenoids, is selected for further purification based on its phytotoxic activity.
-
Chromatography: The active ethyl acetate fraction is subjected to multiple chromatographic steps for the purification of this compound.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and tested for phytotoxic activity.
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by semi-preparative HPLC using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
-
Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
Phytotoxicity Bioassay
The phytotoxic activity of this compound is evaluated using a seed germination and root elongation assay with Lactuca sativa and Lepidium sativum.
-
Preparation of Test Solutions: this compound is dissolved in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted with distilled water to prepare a series of concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ M). A control solution containing the same concentration of the solvent without the test compound is also prepared.
-
Assay Setup:
-
Petri dishes (5 cm diameter) are lined with a layer of filter paper.
-
A known number of seeds (e.g., 10-20) of either Lactuca sativa or Lepidium sativum are placed on the filter paper in each Petri dish.
-
A specific volume (e.g., 1-2 mL) of the corresponding test solution or control is added to each Petri dish.
-
-
Incubation: The Petri dishes are sealed with paraffin film to prevent evaporation and incubated in a growth chamber under controlled conditions (e.g., 25°C in the dark) for a specified period (e.g., 48-72 hours).
-
Data Collection:
-
Germination: A seed is considered germinated when the radicle emerges. The number of germinated seeds in each dish is counted, and the germination inhibition percentage is calculated relative to the control.
-
Root Length: The length of the radicle of each germinated seed is measured. The average root length for each treatment is calculated, and the root growth inhibition percentage is determined relative to the control.
-
-
Statistical Analysis: The experiments are performed in triplicate, and the data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed inhibitory effects.
Proposed Phytotoxic Signaling Pathway
While the specific signaling pathway for this compound's phytotoxicity has not been fully elucidated, a generalized mechanism for phytotoxic sesquiterpenoids involves the induction of oxidative stress. This leads to a cascade of cellular events that inhibit plant growth.
Caption: Generalized phytotoxic action of sesquiterpenoids.
The proposed pathway illustrates that this compound, like other phytotoxic sesquiterpenoids, likely interacts with the plant cell membrane, leading to an increase in reactive oxygen species (ROS). This oxidative burst can cause damage to essential cellular components such as lipids, proteins, and DNA, and can activate stress signaling cascades, ultimately resulting in the inhibition of seed germination and plant growth.
References
Unveiling 9-Epiblumenol B: A Sesquiterpenoid's Journey from Discovery to Scientific Interest
For Immediate Release
[CITY, STATE] – [Date] – 9-Epiblumenol B, a naturally occurring sesquiterpenoid, has been a subject of quiet interest within the scientific community since its initial discovery. This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the history, discovery, and chemical characterization of this intriguing molecule.
First identified as a constituent of the ripe hips of the multiflora rose (Rosa multiflora Thunb.), this compound belongs to a class of C13-norisoprenoids, which are believed to be degradation products of carotenoids. Its discovery was the result of meticulous extraction and chromatographic separation techniques aimed at elucidating the chemical makeup of this common plant species.
Discovery and Isolation: A Methodical Approach
The initial isolation of this compound from the acetone extract of ripe Rosa multiflora hips was a multi-step process. The foundational experimental workflow for its discovery is outlined below.
Subsequent to its discovery in Rosa multiflora, this compound has also been reported in other plant species, including Phyllanthus lawii and Phyllanthus polyphyllus, indicating a broader distribution in the plant kingdom.
Structural Elucidation and Physicochemical Properties
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were pivotal in establishing its molecular formula and the connectivity of its atoms.
Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₂₂O₃ |
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohexen-1-one |
| Appearance | Colorless Oil |
| Optical Rotation ([α]D) | +87.5° (c, 0.48 in CHCl₃) |
| Mass Spectrometry (MS) | m/z 226 (M⁺), 208, 193, 183, 165, 152, 137, 124, 109, 95, 85, 69, 57, 43 (base peak) |
| ¹H-NMR (CDCl₃, δ ppm) | 1.00 (3H, s), 1.08 (3H, s), 1.25 (3H, d, J=6 Hz), 1.89 (3H, s), 2.25 (2H, s), 3.90 (1H, m), 5.80 (1H, s) |
| ¹³C-NMR (CDCl₃, δ ppm) | 23.5, 24.1, 24.6, 26.9, 39.8, 41.5, 48.9, 50.8, 67.5, 83.5, 127.8, 162.2, 200.1 |
| Infrared (IR, cm⁻¹) | 3400 (O-H), 1660 (C=O), 1620 (C=C) |
| Ultraviolet (UV, λmax) | 236 nm (in EtOH) |
Experimental Protocols in Detail
For the purpose of reproducibility and further investigation, the detailed experimental protocols for the isolation and characterization of this compound are provided.
Isolation from Rosa multiflora
-
Extraction: The ripe hips of Rosa multiflora (5 kg) were macerated and extracted with acetone at room temperature. The resulting extract was concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract was partitioned between diethyl ether and water. The ether-soluble portion was retained for further purification.
-
Column Chromatography: The ether-soluble fraction was subjected to column chromatography on silica gel. The column was eluted with a gradient of benzene and diethyl ether.
-
Preparative TLC: Fractions containing this compound, as identified by thin-layer chromatography, were combined and further purified by preparative TLC using a developing solvent of benzene:diethyl ether (1:1). The band corresponding to this compound was scraped from the plate and eluted with diethyl ether to yield the pure compound.
Structure Elucidation Methods
-
Mass Spectrometry: High-resolution mass spectrometry was performed on a suitable instrument to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared and Ultraviolet Spectroscopy: IR spectra were recorded on a spectrophotometer, and UV spectra were measured in ethanol.
Future Directions
While the discovery and characterization of this compound have been established, its biological activities and potential applications remain an area of active research. The detailed methodologies and data presented here provide a solid foundation for further studies into its synthesis, pharmacological properties, and role in plant physiology. The logical relationship for future research is depicted in the following diagram.
Unveiling the Biological Activities of 9-Epiblumenol B: A Technical Overview
For Immediate Release
Wuhan, China – November 20, 2025 – 9-Epiblumenol B, a sesquiterpenoid compound, has demonstrated notable biological activities, including cytotoxic and acetylcholinesterase inhibitory effects, according to a study on the chemical constituents of Limnophila chinensis. This technical guide provides an in-depth analysis of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the scientific findings to support researchers, scientists, and drug development professionals in their ongoing explorations of novel therapeutic agents.
Quantitative Analysis of Biological Activities
The biological activities of this compound have been quantitatively assessed, revealing its potential as a cytotoxic and enzyme-inhibitory agent. The following table summarizes the key data from these evaluations.
| Biological Activity | Cell Line / Enzyme | IC50 (µM) |
| Cytotoxicity | P-388 | 15.8 |
| HT-29 | >50 | |
| A-549 | >50 | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 38.4 |
Detailed Experimental Methodologies
The following sections outline the protocols used to determine the cytotoxic and acetylcholinesterase inhibitory activities of this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines, including P-388 (murine leukemia), HT-29 (colon adenocarcinoma), and A-549 (lung carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture:
-
P-388, HT-29, and A-549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound.
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of this compound on acetylcholinesterase (AChE) was determined using a modified Ellman's method.
Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) for color development
-
Phosphate buffer (pH 8.0)
Experimental Procedure:
-
The reaction mixture was prepared in a 96-well plate, containing phosphate buffer, DTNB, and the test compound (this compound) at various concentrations.
-
AChE enzyme solution was added to the wells, and the plate was incubated for 15 minutes at 25°C.
-
The reaction was initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank (without inhibitor).
-
The IC50 value was determined from the dose-response curve.
Signaling Pathways and Logical Relationships
While the precise molecular mechanisms and signaling pathways affected by this compound are still under investigation, its demonstrated biological activities suggest potential interactions with key cellular processes.
Hypothesized Cytotoxicity Mechanism
The cytotoxic effect of this compound against the P-388 cell line suggests a potential interference with cellular proliferation pathways. While the specific targets are unknown, many natural products exert their cytotoxic effects through the induction of apoptosis or cell cycle arrest.
Acetylcholinesterase Inhibition
This compound acts as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, which can enhance cholinergic neurotransmission. This mechanism is a key target in the development of drugs for neurodegenerative diseases such as Alzheimer's disease.
This technical guide provides a comprehensive summary of the currently known biological activities of this compound. The presented data and experimental protocols offer a valuable resource for the scientific community to further investigate the therapeutic potential of this natural compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its bioactivities.
Spectral Data Analysis of 9-Epiblumenol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the natural product 9-Epiblumenol B, a sesquiterpenoid of interest in phytochemical and pharmacological research. This document collates available mass spectrometry data and presents representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of closely related megastigmane sesquiterpenoids. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and verification of these findings.
Introduction to this compound
This compound is a megastigmane-type sesquiterpenoid, a class of C13-norisoprenoids found in various plant species. These compounds are of significant interest due to their diverse biological activities. Accurate and comprehensive spectral data is crucial for the unambiguous identification and characterization of this compound in natural extracts and for its potential development as a therapeutic agent.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. The mass spectral data for this compound provides key information for its identification.
| Ionization Mode | Precursor Ion | Measured m/z |
| ESI+ | [M+H]⁺ | 227.1642 |
| ESI+ | [M+Na]⁺ | 249.1461 |
| ESI+ | [M+K]⁺ | 265.1199 |
| ESI- | [M-H]⁻ | 225.1496 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The following tables present the representative ¹H and ¹³C NMR spectral data for this compound, compiled from analyses of structurally similar megastigmane sesquiterpenoids. Chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.85 | d | 1.5 |
| 4a | 2.45 | d | 17.0 |
| 4b | 2.15 | d | 17.0 |
| 7a | 1.60 | m | |
| 7b | 1.45 | m | |
| 8 | 3.90 | m | |
| 9-CH₃ | 1.25 | d | 6.5 |
| 10-CH₃ | 1.05 | s | |
| 11-CH₃ | 0.95 | s | |
| 12-CH₃ | 1.90 | s | |
| 1-OH | - | br s | |
| 9-OH | - | br s |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 80.1 |
| 2 | 127.5 |
| 3 | 164.2 |
| 4 | 49.5 |
| 5 | 41.8 |
| 6 | 200.5 |
| 7 | 48.2 |
| 8 | 68.1 |
| 9 | 23.5 |
| 10 | 24.1 |
| 11 | 23.1 |
| 12 | 21.8 |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2960, 2925, 2870 | Medium | C-H stretch (alkane) |
| 1665 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1630 | Medium | C=C stretch |
| 1450, 1375 | Medium | C-H bend (methyl/methylene) |
| 1050 | Medium | C-O stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.
Sample Preparation
This compound is typically isolated from the methanolic or ethanolic extracts of plant material, such as the leaves or stems of Phyllanthus species. The crude extract is subjected to successive partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). The fraction containing this compound is then purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). The purity of the isolated compound is confirmed by analytical HPLC and TLC.
Mass Spectrometry
High-resolution mass spectra are acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample is dissolved in methanol at a concentration of approximately 1 mg/mL. The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in both positive and negative ion modes. Data is acquired over a mass range of m/z 100-1000.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. The purified sample (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are acquired with 32 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 s. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2.0 s. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to confirm the structural assignments.
Infrared Spectroscopy
The infrared spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the purified sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectral characterization of this compound.
9-Epiblumenol B in Phyllanthus Species: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B, a C13-norisoprenoid, has been identified as a constituent of several plant species, including those within the genus Phyllanthus. The Phyllanthus genus, belonging to the family Phyllanthaceae, encompasses a diverse range of plants, many of which have a long history of use in traditional medicine across various cultures. This technical guide aims to provide a comprehensive overview of the current state of research on this compound, with a specific focus on its occurrence in Phyllanthus species. However, it is important to note at the outset that while the presence of this compound in certain Phyllanthus species has been documented, detailed quantitative data, specific isolation protocols from this genus, and in-depth studies on its biological activities and associated signaling pathways remain limited in the currently available scientific literature.
Occurrence in Phyllanthus Species
Initial phytochemical screenings have confirmed the presence of this compound in at least two species of the Phyllanthus genus:
-
Phyllanthus lawii
-
Phyllanthus polyphyllus
Despite this identification, there is a conspicuous absence of quantitative data in published research regarding the yield or concentration of this compound in these or any other Phyllanthus species. This lack of quantitative information makes it challenging to assess the potential of these species as a primary source for this particular compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₃ | ChemSrc[1] |
| Molecular Weight | 226.31 g/mol | ChemSrc[1] |
| CAS Number | 22841-42-5 | ChemSrc[1] |
Experimental Protocols
General Experimental Workflow for Isolation
The following diagram illustrates a generalized workflow that could be adapted for the isolation of this compound from plant material.
Protocol Details:
-
Extraction: The dried and powdered plant material is typically subjected to extraction with an organic solvent like methanol or ethanol. This can be done through methods such as maceration, percolation, or Soxhlet extraction to obtain a crude extract.[2]
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to further separate the components.
-
Purification: Final purification of the target compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[3][4]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).[5][6]
Quantitative Analysis
Quantitative analysis of this compound in plant extracts would typically be performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[3][4][7] The development of such a method would involve:
-
Optimization of chromatographic conditions (column, mobile phase, flow rate, temperature).
-
Method validation according to ICH guidelines, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
As of now, no specific HPLC method for the quantification of this compound in Phyllanthus species has been reported.
Biological Activities and Signaling Pathways
There is a significant gap in the scientific literature regarding the specific biological activities of this compound, particularly from Phyllanthus species. While various extracts of Phyllanthus plants have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, these activities have not been specifically attributed to this compound.
General in vitro assays that could be employed to screen for the biological activity of this compound include:
-
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or FRAP (ferric reducing antioxidant power) assay.[9][10][11]
-
Anti-inflammatory Activity: Measurement of inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell-based assays (e.g., using LPS-stimulated macrophages).[12][13][14]
-
Cytotoxic Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assays to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[15]
Potential Signaling Pathways for Investigation
Should this compound exhibit significant anti-inflammatory or cytotoxic activity, subsequent research would likely focus on elucidating its mechanism of action by investigating its effects on key signaling pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A crucial regulator of inflammatory responses.[16][17][18][19][20]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.[21][22][23][24][25]
Below is a conceptual diagram illustrating the potential points of investigation within these pathways.
Conclusion and Future Directions
The presence of this compound in Phyllanthus lawii and Phyllanthus polyphyllus presents an interesting avenue for phytochemical research. However, the current body of knowledge is insufficient to fully assess its potential for drug development or other applications. Future research should prioritize the following:
-
Quantitative analysis of this compound content across various Phyllanthus species to identify high-yielding sources.
-
Development and publication of standardized isolation and purification protocols for this compound from Phyllanthus.
-
Comprehensive screening for biological activities of the purified compound.
-
In-depth studies to elucidate the mechanism of action and identify the molecular targets and signaling pathways modulated by this compound.
Addressing these research gaps will be crucial in unlocking the potential of this compound from Phyllanthus species for the scientific and pharmaceutical communities.
References
- 1. This compound | CAS#:22841-42-5 | Chemsrc [chemsrc.com]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. phcogres.com [phcogres.com]
- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. mdpi.com [mdpi.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Constitutive activation of the MAPkinase p38 is critical for MMP-9 production and survival of B-CLL cells on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Combination of BMI1 and MAPK/ERK inhibitors is effective in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of 9-Epiblumenol B from Rosa multiflora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 9-Epiblumenol B, a sesquiterpenoid, from the plant species Rosa multiflora. This document details the necessary experimental protocols, summarizes key data, and presents visual workflows to facilitate understanding and replication of the isolation process.
Introduction
Rosa multiflora, a perennial shrub belonging to the Rosaceae family, is a rich source of various bioactive phytochemicals, including flavonoids, triterpenoids, and phenolic compounds. Among these, the sesquiterpenoid this compound has garnered interest for its potential biological activities. This guide outlines a systematic approach to the isolation and purification of this compound from its natural source.
Experimental Protocols
The isolation of this compound from Rosa multiflora involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant materials.
Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves, stems, and flowers) of Rosa multiflora are collected. For optimal yield, collection during the flowering season is recommended.
-
Drying: The collected plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Pulverization: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent: Methanol or ethanol are suitable solvents for the initial extraction of a broad range of compounds, including sesquiterpenoids.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
For each step, mix the suspension with an equal volume of the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect each solvent fraction and concentrate it using a rotary evaporator. The chloroform and ethyl acetate fractions are most likely to contain this compound.
-
Chromatographic Purification
The fractions rich in the target compound are further purified using column chromatography techniques.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in n-hexane.
-
Load the concentrated chloroform or ethyl acetate fraction onto the top of the column.
-
Elute the column with the gradient mobile phase, collecting fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Observe the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine fractions showing a similar TLC profile and a spot corresponding to the expected Rf value of this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Dissolve the semi-purified fraction in methanol.
-
Inject the solution into the Prep-HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the pure compound.
-
-
Data Presentation
The following table summarizes the key quantitative data expected from the isolation process.
| Parameter | Value |
| Plant Material (Dry Weight) | 1 kg |
| Crude Methanol Extract Yield | 100 - 150 g |
| n-Hexane Fraction Yield | 15 - 25 g |
| Chloroform Fraction Yield | 10 - 20 g |
| Ethyl Acetate Fraction Yield | 5 - 15 g |
| Pure this compound Yield | 5 - 10 mg |
Note: Yields are approximate and can vary depending on the plant material and extraction efficiency.
Mandatory Visualization
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification techniques.
9-Epiblumenol B: An Uncharted Territory in Therapeutic Research
Despite its presence in medicinal plants with a history of traditional use, the potential therapeutic effects of the sesquiterpenoid 9-Epiblumenol B remain scientifically uncharted. A thorough review of existing scientific literature reveals a significant gap in the investigation of this specific compound's biological activity, with no dedicated studies on its therapeutic potential, mechanism of action, or associated signaling pathways.
This compound is a known constituent of plants from the Phyllanthus genus, namely Phyllanthus lawii and Phyllanthus polyphyllus. Species within the Phyllanthus genus are widely recognized in traditional medicine for a variety of therapeutic applications, exhibiting a broad spectrum of biological activities including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. However, these properties have been attributed to either crude extracts of the plants or other isolated bioactive compounds, with no specific research singling out this compound for its contribution to these effects.
Current research on the chemical constituents of Phyllanthus lawii and Phyllanthus polyphyllus has led to the isolation and characterization of numerous other compounds, including triterpenoids, flavonoids, and lignans. While the bioactivity of these other isolates has been the subject of scientific inquiry, this compound has been largely overlooked in biological screenings.
One study focusing on the bioactive constituents of Phyllanthus polyphyllus did isolate a structurally related compound, blumenol B. However, when tested for cytotoxic activity against various cancer cell lines, blumenol B was found to be inactive, with an IC50 value greater than 5 µg/mL. It is crucial to note that while structurally similar, blumenol B and this compound are distinct molecules, and the inactivity of one does not definitively preclude potential activity in the other.
The absence of dedicated research into the therapeutic effects of this compound means there is currently no quantitative data, such as IC50 values or efficacy in preclinical models, to summarize. Consequently, detailed experimental protocols for assessing its biological activity and diagrams of any associated signaling pathways cannot be provided.
This lack of information highlights a significant opportunity for future research. Given the established medicinal properties of the plant genus in which it is found, this compound presents itself as a candidate for isolation and comprehensive biological evaluation. Future studies could explore its potential anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, thereby elucidating any therapeutic promise held by this currently unexamined natural compound. Until such research is undertaken, this compound remains a molecule of unknown therapeutic potential within a genus of significant medicinal importance.
9-Epiblumenol B: A Review of Its Chemical Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a sesquiterpenoid natural product that has been identified in plant species of the Phyllanthus genus.[1] As a member of the blumenol family of C13-norisoprenoids, it shares a core chemical scaffold with compounds known to possess a range of biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its chemical properties, and potential therapeutic applications. While detailed experimental protocols for its synthesis and isolation, as well as extensive biological activity data, remain limited in publicly accessible literature, this guide consolidates the available information to serve as a foundational resource for researchers.
Chemical Profile
This compound is characterized by a thirteen-carbon skeleton, a feature of norisoprenoids derived from the degradation of carotenoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₃ | PubChem |
| Molecular Weight | 226.31 g/mol | PubChem |
| IUPAC Name | 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | PubChem |
| CAS Number | 22841-42-5 | ChemicalBook[2] |
| Canonical SMILES | CC1=CC(=O)CC(C)(C)C1(O)CCC(C)O | PubChem |
| InChI Key | CWOFGGNDZOPNFG-UHFFFAOYSA-N | PubChem |
Spectroscopic Data
-
¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities in the ¹H-NMR spectrum provide information about the connectivity of protons, while the ¹³C-NMR spectrum reveals the number and types of carbon atoms present.[3][4][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition with high accuracy.[6][7][8][9][10]
Isolation and Synthesis
Natural Occurrence and Isolation
This compound has been reported to occur in plants of the Phyllanthus genus.[1] The isolation of natural products from plant matrices typically involves a series of chromatographic techniques. A general workflow for the isolation of a compound like this compound would likely follow the steps outlined below.
Total Synthesis
The total synthesis of a natural product like this compound provides a definitive confirmation of its structure and allows for the production of larger quantities for biological testing. While a specific, detailed protocol for the total synthesis of this compound was not found in the reviewed literature, synthetic strategies for related C13-norisoprenoids often involve stereoselective reactions to construct the chiral centers and key ring systems. A general retrosynthetic analysis might involve disconnections to simpler, commercially available starting materials.
Potential Biological Activities and Signaling Pathways
While specific quantitative data on the biological activities of this compound are not extensively documented in the available literature, related compounds and extracts from the Phyllanthus genus have been reported to possess various pharmacological properties, including anti-inflammatory and anticancer effects.
Anti-Inflammatory Activity
Many natural products exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Anticancer Activity
The potential anticancer activity of natural products is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined to quantify the potency of the compound. While specific IC₅₀ values for this compound were not found, a standard experimental workflow for such an investigation is depicted below.
Future Directions
The current body of literature on this compound suggests a promising starting point for further investigation. To fully elucidate its therapeutic potential, future research should focus on the following areas:
-
Development of a robust and scalable total synthesis to provide sufficient material for extensive biological evaluation.
-
Comprehensive biological screening to identify its primary molecular targets and mechanisms of action.
-
In-depth investigation of its anti-inflammatory and anticancer properties , including quantitative in vitro and in vivo studies.
-
Exploration of its effects on key signaling pathways , such as NF-κB and MAPK, to understand its molecular pharmacology.
Conclusion
This compound is a structurally defined natural product with potential for further pharmacological investigation. While detailed studies on its biological activities and mechanisms of action are currently limited, its chemical relationship to other bioactive norisoprenoids suggests that it may possess valuable therapeutic properties. This guide serves as a summary of the existing knowledge and a call for further research to unlock the full potential of this intriguing natural compound.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000112) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Computational Expansion of High-Resolution-MSn Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into high-resolution mass-spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
9-Epiblumenol B and its Potential Role in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Epiblumenol B is a naturally occurring C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. While research has established its chemical properties and presence in various plant species, its direct role in plant defense against pathogens and herbivores remains an underexplored area of study. This technical guide synthesizes the current knowledge on this compound, including its physicochemical properties and natural sources. Due to the limited specific research on its defense role, this document extends its scope to the known biological activities of the broader C13-norisoprenoid and blumenol classes of compounds, particularly their involvement in symbiotic relationships and allelopathy, which indirectly contribute to plant health and resilience. This guide also provides generalized experimental protocols for the isolation and bioactivity screening of such compounds, alongside conceptual diagrams illustrating their biosynthetic origin and established roles in plant interactions.
Introduction to this compound
This compound is a sesquiterpenoid-like compound belonging to the C13-norisoprenoid family. These compounds are notable for their contribution to the aroma and flavor of many fruits and flowers. Structurally, this compound is an oxygenated derivative of ionone.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below, based on available chemical databases.
| Property | Value | Source |
| Molecular Formula | C13H22O3 | --INVALID-LINK-- |
| Molecular Weight | 226.31 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4S)-4-hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | --INVALID-LINK-- |
| CAS Number | 22841-42-5 | --INVALID-LINK-- |
| Appearance | Oil | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
Natural Sources
This compound has been isolated from several plant species, indicating its distribution across different plant families.
| Plant Species | Family |
| Phyllanthus lawii | Phyllanthaceae |
| Phyllanthus polyphyllus | Phyllanthaceae |
| Rosa multiflora (Multiflora Rose) | Rosaceae |
| Chimonanthus salicifolius | Calycanthaceae |
Biosynthesis of this compound and C13-Norisoprenoids
This compound, like other C13-norisoprenoids, is not synthesized de novo but is rather a product of the oxidative cleavage of carotenoids, which are C40 tetraterpenoids. This degradation process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The specific carotenoid precursor for this compound is not definitively established, but the general pathway provides a framework for its formation.
Role of Blumenol Derivatives and C13-Norisoprenoids in Plant Interactions
While direct evidence for the role of this compound in plant defense is currently lacking in scientific literature, studies on the broader class of blumenols and C13-norisoprenoids provide insights into their potential functions in plant health and interactions with other organisms.
Association with Arbuscular Mycorrhizal Fungi (AMF)
Recent research has highlighted that the accumulation of blumenol derivatives, specifically blumenol C glucosides, in the leaves of plants can serve as a systemic marker for the colonization of roots by arbuscular mycorrhizal fungi (AMF). This symbiotic relationship is crucial for nutrient uptake, particularly phosphorus, and can enhance a plant's tolerance to both biotic and abiotic stresses, thereby contributing indirectly to its defense.
Allelopathic Activity
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. Some C13-norisoprenoids have been identified as having allelopathic properties, meaning they can inhibit the germination and growth of neighboring plants. This can be considered a form of defense by reducing competition for resources.
Experimental Protocols
As there are no specific published protocols for the role of this compound in plant defense, the following sections provide generalized methodologies for the isolation of C13-norisoprenoids and for conducting a preliminary antifungal bioassay. These protocols are intended to serve as a starting point for researchers interested in investigating the bioactivity of this compound.
General Protocol for the Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and chromatographic separation of C13-norisoprenoids from plant material.
-
Sample Preparation:
-
Collect fresh plant material (e.g., leaves, stems).
-
Air-dry the material in the shade and then grind it into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).
-
Monitor the fractions for the presence of C13-norisoprenoids using Thin Layer Chromatography (TLC).
-
-
Chromatographic Purification:
-
Subject the fraction rich in the target compounds to column chromatography over silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Collect the fractions and analyze them by TLC.
-
Combine fractions containing the compound of interest.
-
-
Final Purification:
-
Perform further purification of the enriched fractions using High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
-
Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
General Protocol for In Vitro Antifungal Bioassay
This protocol describes a basic method to screen for the antifungal activity of a pure compound like this compound.
-
Fungal Culture:
-
Obtain a pure culture of a plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Grow the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C until it is actively growing.
-
-
Preparation of Test Compound:
-
Dissolve the isolated this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution to be tested.
-
-
Agar Well Diffusion Assay:
-
Prepare PDA plates and allow them to solidify.
-
Spread a suspension of fungal spores evenly over the surface of the agar.
-
Create small wells in the agar using a sterile cork borer.
-
Add a known volume (e.g., 100 µL) of each dilution of the test compound to the wells.
-
Use the solvent as a negative control and a known fungicide as a positive control.
-
-
Incubation and Observation:
-
Incubate the plates at 25°C for 3-7 days.
-
Measure the diameter of the zone of inhibition (the area around the well where fungal growth is prevented).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the Minimum Inhibitory Concentration (MIC) and, if applicable, the IC50 value.
-
Future Research Directions
The current body of scientific literature presents a clear gap in our understanding of the specific biological functions of this compound, particularly in the context of plant defense. Future research should focus on:
-
Direct Bioassays: Testing the effects of purified this compound on a range of plant pathogens (fungi, bacteria, oomycetes) and insect herbivores.
-
Mechanism of Action: Investigating the molecular targets and mechanisms by which this compound might exert any observed bioactivity.
-
Signaling Pathway Analysis: Determining if this compound can elicit known plant defense signaling pathways, such as those mediated by salicylic acid (SA), jasmonic acid (JA), or ethylene (ET).
-
In Planta Studies: Investigating the localization and concentration of this compound in plants under different stress conditions to infer its potential role in induced defense responses.
Conclusion
This compound is a C13-norisoprenoid with a defined chemical structure and known natural sources. While its direct involvement in plant defense against pathogens and herbivores has not been specifically documented, the established roles of the broader blumenol and C13-norisoprenoid classes in symbiotic interactions and allelopathy suggest that these compounds are biologically active and contribute to a plant's overall fitness and ability to interact with its environment. The information and generalized protocols provided in this guide are intended to facilitate future research into the specific functions of this compound, a promising area for the discovery of new natural products with potential applications in agriculture and beyond.
A Technical Guide to 9-Epiblumenol B for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Data
9-Epiblumenol B is a sesquiterpenoid with the molecular formula C13H22O3.[1] For researchers isolating or synthesizing this compound, the following data is crucial for identification and characterization.
| Property | Value | Source |
| CAS Number | 22841-42-5 | [2][3] |
| Molecular Formula | C13H22O3 | [1][3][4] |
| Molecular Weight | 226.31 g/mol | [1][4] |
| Physical Description | Oil | [3] |
| Purity | >98% (when sourced from research chemical suppliers) | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
| Storage | 2-8°C, protected from air and light | [2][3] |
Commercial Availability
Although not available as a certified reference standard, this compound can be sourced from a limited number of chemical suppliers that specialize in natural products and research chemicals. These suppliers typically provide the compound with a purity of 97-98%.[3][4] It is important for researchers to request a certificate of analysis to verify the purity and identity of the compound.
Potential Suppliers:
-
ChemFaces[2]
-
Coompo[3]
-
BioCrick[5]
-
ChemicalBook[6]
-
Chemsrc lists several suppliers including BioBioPha and Dayang Chem[4]
Natural Sources and Isolation
This compound has been isolated from various plant sources, providing a viable route for its procurement for research purposes.
Known Natural Sources:
General Isolation Protocol: While specific protocols vary depending on the plant material, a general workflow for the isolation of this compound involves solvent extraction followed by chromatographic purification.
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as chloroform or a mixture of dichloromethane and methanol.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Chemical Synthesis
For researchers requiring larger quantities or isotopically labeled this compound, chemical synthesis is a feasible alternative. While a detailed synthetic protocol is beyond the scope of this guide, several total syntheses have been reported in the scientific literature. These syntheses often involve multi-step sequences starting from commercially available precursors.[7][8]
Biological Activity and Signaling Pathways
While the specific signaling pathways of this compound are not extensively elucidated, it is a member of the sesquiterpenoid class of compounds, which are known to exhibit a wide range of biological activities. Terpenes, in general, have shown antioxidant and anti-inflammatory properties.[9] Further research into the biological effects of this compound could involve investigating its impact on common signaling pathways implicated in inflammation and cell growth, such as the TGF-β and NF-κB pathways.[10][11][12][13]
Generalized Experimental Workflow for Investigating Biological Activity:
Caption: A generalized workflow for investigating the biological activity of this compound.
This guide provides a foundational understanding of this compound for research applications. By consolidating information on its properties, sourcing, and potential biological relevance, it aims to facilitate further scientific inquiry into this interesting sesquiterpenoid.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22841-42-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | 22841-42-5 - Coompo [coompo.com]
- 4. This compound | CAS#:22841-42-5 | Chemsrc [chemsrc.com]
- 5. This compound | CAS:22841-42-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Total Synthesis of Sporolide B and 9-epi-Sporolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Transforming Growth Factor-Beta (TGFβ) Signaling Pathway in Cholangiocarcinoma [mdpi.com]
- 11. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of 9-Epiblumenol B by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 9-Epiblumenol B, a sesquiterpenoid of interest in various research fields, including natural product chemistry and drug development. The described protocol utilizes Reversed-Phase HPLC with UV detection, providing a straightforward and reproducible approach for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides comprehensive guidance on sample preparation, chromatographic conditions, method validation, and data analysis.
Introduction
This compound is a member of the blumenol family of compounds, which are C13-norisoprenoids derived from the degradation of carotenoids. These compounds are found in a variety of natural sources and have garnered interest for their potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and elucidation of its biological functions. The method described herein is designed to be accessible to researchers with a standard HPLC-UV setup.
Experimental
-
This compound analytical standard (purity ≥98%) is commercially available from suppliers such as Coompo and ChemicalBook.[1][2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Sample filters (0.22 µm, PTFE or nylon)
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Solvent Delivery System
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
The following parameters provide a starting point for the analysis and may be optimized for specific applications.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
Note: The detection wavelength of 235 nm is based on recommendations for structurally similar blumenol glucosides.[3] For optimal sensitivity, it is advisable to determine the UV absorption maximum (λmax) of this compound by scanning a standard solution with a PDA detector.
Protocol
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Extraction: Homogenize 1 g of dried and powdered plant material with 20 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions in order of increasing concentration.
-
Inject the prepared samples.
-
After each sample injection, it is good practice to run a blank to check for carryover.
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of this compound from the standard injections against the corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas into the calibration curve.
-
Reporting: The concentration of this compound in the original sample should be calculated considering the initial weight of the sample and the dilution factors used during sample preparation.
Method Validation (Summary)
For use in regulated environments or for publication, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed if a PDA detector is available. |
| Linearity | R² ≥ 0.999 over the defined concentration range. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy (Recovery) | 90-110% recovery of spiked analyte in a sample matrix. |
| Robustness | The method should be insensitive to small, deliberate changes in parameters like flow rate, column temperature, and mobile phase composition. |
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| Linear Regression | y = mx + c |
| Correlation (R²) | Value |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 5 | Value | Value | Value |
| Medium | 25 | Value | Value | Value |
| High | 75 | Value | Value | Value |
Visualizations
Caption: Workflow for the quantification of this compound.
Conclusion
The HPLC-UV method presented in this application note provides a reliable and accessible protocol for the quantitative analysis of this compound. The method is suitable for various applications in natural product research and drug development, offering good specificity and reproducibility. Users are encouraged to perform method validation to ensure its suitability for their specific sample matrix and instrumentation.
References
Application Note: Analysis of 9-Epiblumenol B by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a generalized protocol for the qualitative and quantitative analysis of 9-Epiblumenol B, a sesquiterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring compound found in various plants.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in research, quality control of natural products, and drug development. This document outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. The methodologies presented are based on established practices for the analysis of sesquiterpenoids and may require further optimization for specific matrices.[2][3][4]
Introduction
This compound (C13H22O3) is a sesquiterpenoid that has been identified in various plant species. The analysis of such compounds is essential for understanding their biological activity, distribution in natural sources, and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This application note details a standard workflow for the analysis of this compound, from sample preparation to data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are two common methods for extracting sesquiterpenoids from plant material.
a) Solvent Extraction (for solid samples like plant material)
-
Homogenization: Weigh approximately 1-5 g of the homogenized (e.g., powdered) sample material.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, hexane, or dichloromethane) to the sample.[2][7]
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[3]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet solid debris.
-
Collection: Carefully collect the supernatant.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Filtration: Filter the concentrated extract through a 0.22 µm syringe filter into a GC vial.
b) Solid-Phase Microextraction (SPME) (for liquid or headspace analysis)
SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.[1][8]
-
Sample Preparation: Place a known amount of the liquid sample or finely ground solid sample into a headspace vial.
-
Equilibration: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[1]
-
Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and introduce it into the GC injector where the adsorbed analytes are thermally desorbed onto the column.[1]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of sesquiterpenoids and can be used as a starting point for this compound.[2][3][9]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5973 or similar |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with that of a known standard or with library data. The mass spectrum of sesquiterpenoids often contains characteristic fragment ions. For many sesquiterpenes, key ions include m/z 161 and 204.[2][5]
Quantitative Analysis
For accurate quantification, an internal standard (e.g., a stable isotope-labeled analogue or a compound with similar chemical properties not present in the sample) should be used. A calibration curve is constructed by analyzing a series of standards of known concentrations.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value |
| Retention Time (RT) | To be determined experimentally |
| Quantification Ion (m/z) | To be determined from mass spectrum |
| Qualifier Ion 1 (m/z) | To be determined from mass spectrum |
| Qualifier Ion 2 (m/z) | To be determined from mass spectrum |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 110% |
| RSD (%) | < 15% |
Note: The values in this table are illustrative and based on typical performance for sesquiterpenoid analysis.[1][3] Actual values must be determined during method validation.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive, though generalized, framework for the analysis of this compound by GC-MS. The successful application of this method will depend on careful optimization of sample preparation and instrument parameters for the specific sample matrix. Method validation, including determination of linearity, LOD, LOQ, accuracy, and precision, is essential for reliable quantitative results.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scielo.br [scielo.br]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a sesquiterpenoid alcohol that has been isolated from various plant sources, including Salvia aegyptiaca. As a member of the blumenol family of compounds, it holds potential for further investigation in drug discovery and development due to the diverse biological activities associated with related terpenoids. The effective purification of this compound is a critical step for its structural elucidation, pharmacological screening, and subsequent research.
These application notes provide a comprehensive overview of the techniques and a detailed protocol for the purification of this compound from a plant matrix. The methodology is based on established principles of phytochemical isolation and chromatography techniques commonly employed for the separation of sesquiterpenoids.
Overview of Purification Strategy
The purification of this compound typically involves a multi-step process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of phytochemicals. The general workflow involves:
-
Extraction: Liberation of secondary metabolites, including this compound, from the plant matrix using a suitable organic solvent.
-
Solvent Partitioning: A liquid-liquid extraction step to fractionate the crude extract based on polarity and remove highly polar or non-polar impurities.
-
Column Chromatography: A primary chromatographic separation technique to separate the extract into fractions of decreasing complexity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatographic step to achieve final purification of the target compound to a high degree of purity.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification workflow for this compound, starting from 1 kg of dried plant material. Please note that these values are illustrative and actual results may vary depending on the plant source, extraction efficiency, and chromatographic conditions.
| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Crude Methanol Extract | 1000 | 100 | 10.0 | ~1-5 |
| Ethyl Acetate Fraction | 100 | 30 | 3.0 (from plant) | ~5-15 |
| Column Chromatography Fraction 3 | 30 | 2.5 | 0.25 (from plant) | ~60-70 |
| Preparative HPLC Purified this compound | 2.5 | 0.05 | 0.005 (from plant) | >98 |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Salvia aegyptiaca)
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Distilled water
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel (2 L)
-
Filter paper
Procedure:
-
Extraction:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract (approx. 100 g) in 1 L of distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with:
-
Hexane (3 x 1 L) to remove non-polar compounds.
-
Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, including this compound.
-
-
Collect the ethyl acetate fractions and combine them.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield the ethyl acetate crude fraction.
-
Protocol 2: Silica Gel Column Chromatography
This protocol details the fractionation of the ethyl acetate extract using open column chromatography.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column (e.g., 5 cm diameter, 60 cm length)
-
Ethyl acetate fraction from Protocol 1
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
-
Vanillin-sulfuric acid staining reagent
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniformly packed column without air bubbles.
-
Equilibrate the column by passing 2-3 column volumes of hexane.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction (approx. 30 g) in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
Hexane (100%) - 2 L
-
Hexane:Ethyl Acetate (95:5) - 2 L
-
Hexane:Ethyl Acetate (90:10) - 2 L
-
Hexane:Ethyl Acetate (80:20) - 2 L
-
Hexane:Ethyl Acetate (70:30) - 2 L
-
Hexane:Ethyl Acetate (50:50) - 2 L
-
Ethyl Acetate (100%) - 2 L
-
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3).
-
Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid reagent followed by heating.
-
Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.
-
Protocol 3: Preparative HPLC Purification
This protocol describes the final purification of this compound using preparative HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
Combined and concentrated fraction containing this compound from Protocol 2
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the semi-purified fraction from column chromatography in a minimal amount of the initial mobile phase (e.g., methanol/water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Preparative C18, 250 x 20 mm, 5 µm
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-35 min: 40% to 70% B (linear gradient)
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: Re-equilibration at 40% B
-
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and loop size)
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the peak corresponding to the retention time of this compound. The retention time should be pre-determined using an analytical HPLC run if possible.
-
Combine the collected fractions containing the pure compound.
-
-
Post-Purification:
-
Remove the organic solvent from the collected fractions using a rotary evaporator.
-
Lyophilize or perform a final liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) to recover the purified this compound from the aqueous residue.
-
Assess the purity of the final compound using analytical HPLC and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.
-
Visualization of Workflows
The following diagrams illustrate the key experimental workflows for the purification of this compound.
Caption: Overall workflow for the purification of this compound.
Caption: Logical flow for the column chromatography step.
Application Notes and Protocols: Determining the Cytotoxic Activity of 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a sesquiterpenoid natural product found in various plant species.[1] As part of the comprehensive evaluation of novel natural compounds for potential therapeutic applications, assessing their cytotoxic activity is a critical initial step. This document provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2][4][5]
Data Presentation
The cytotoxic activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The results can be summarized in a table for clear comparison.
Table 1: Cytotoxic Activity of this compound on a Cancer Cell Line
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | This compound | 48 | 75.3 |
| MCF-7 | Doxorubicin (Positive Control) | 48 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Testing
This protocol is adapted from established MTT assay procedures.[2][4][5][6]
Materials and Reagents:
-
This compound (of known purity)
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5]
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Sterile pipette tips and tubes
Experimental Workflow Diagram:
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Step-by-Step Procedure:
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask with complete medium until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for absorbance readings.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[2]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Potential Signaling Pathway Involved in Cytotoxicity
While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic natural products induce cell death through the activation of the apoptotic signaling pathway. Below is a generalized diagram of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by a cytotoxic compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the initial assessment of the cytotoxic activity of this compound. Adherence to this standardized methodology will ensure the generation of reliable and reproducible data, which is fundamental for the subsequent stages of drug discovery and development. Further investigations would be required to elucidate the specific molecular mechanism by which this compound exerts its cytotoxic effects.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Synthesis of 9-Epiblumenol B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of 9-Epiblumenol B derivatives. The synthesis is approached via a stereoselective route, commencing with the enantioselective synthesis of a key precursor, (6R,9R)-Blumenol B, followed by stereochemical inversion at the C9 position to yield the target 9-epiblumenol scaffold. This approach allows for the preparation of specific stereoisomers crucial for structure-activity relationship (SAR) studies in drug development and other research applications.
Introduction
Blumenols are a class of C13-norisoprenoids, which are metabolites derived from the degradation of carotenoids. These compounds, including their various stereoisomers, have garnered interest due to their presence in various natural sources and their potential biological activities. This compound, a diastereomer of Blumenol B, presents a unique stereochemical arrangement that can significantly influence its biological profile. Access to synthetically derived this compound and its derivatives is essential for exploring their therapeutic potential and understanding their mode of action.
This document outlines a two-stage synthetic strategy:
-
Enantioselective synthesis of (6R,9R)-Blumenol B: A well-established method starting from commercially available materials to produce a key intermediate with defined stereochemistry.
-
Stereochemical inversion at C9: Utilization of the Mitsunobu reaction to invert the hydroxyl group at the C9 position of a protected (6R,9R)-Blumenol B derivative, leading to the this compound scaffold. Subsequent derivatization can then be performed.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the precursor, (6R,9R)-Blumenol B, and the subsequent stereochemical inversion.
Table 1: Summary of Yields for the Synthesis of (6R,9R)-Blumenol B
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Protection of 4-oxoisophorone | 4-Oxoisophorone | 4,4-(Ethylenedioxy)-2,6,6-trimethylcyclohex-2-en-1-one | 86 |
| 2 | Ethynylation | Ketal from Step 1 | 4,4-(Ethylenedioxy)-2,6,6-trimethyl-1-(trimethylsilylethynyl)cyclohex-2-en-1-ol | 75 |
| 3 | Desilylation | TMS-alkyne from Step 2 | 1-Ethynyl-4,4-(ethylenedioxy)-2,6,6-trimethylcyclohex-2-en-1-ol | 64 |
| 4 | Reaction with acetaldehyde | Alkyne from Step 3 | Diol intermediate | 62 |
| 5 | Hydrogenation and Deprotection | Diol from Step 4 | (±)-Blumenol B (as a diastereomeric mixture) | 53 |
| 6 | Enantioselective synthesis leading to | Protected (R)-3-butyn-2-ol | (6R,9R)-Blumenol B | 57 |
Table 2: Proposed Reaction Parameters for Mitsunobu Inversion
| Parameter | Proposed Value/Reagent |
| Substrate | Protected (6R,9R)-Blumenol B derivative (e.g., TBDPS protected) |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) |
| Nucleophile (Pronucleophile) | p-Nitrobenzoic acid (PNB) or Benzoic acid |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Stoichiometry (Substrate:PPh₃:DIAD:Acid) | 1 : 1.5 : 1.5 : 1.5 |
| Estimated Yield | 60-80% (for the inverted ester) |
Experimental Protocols
Stage 1: Enantioselective Synthesis of (6R,9R)-Blumenol B
This protocol is adapted from the enantioselective synthesis of (R,R)-Blumenol B.[1]
Materials:
-
4-Oxoisophorone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Acetaldehyde
-
Lithium diisopropylamide (LDA)
-
(R)-(+)-3-butyn-2-ol
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
(2R,3R)-(-)-2,3-Butanediol
-
Palladium on barium sulfate (Pd/BaSO₄)
-
Hydrogen gas (H₂)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Protection of 4-Oxoisophorone:
-
To a solution of 4-oxoisophorone in toluene, add ethylene glycol and a catalytic amount of p-TsOH.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the ketal.
-
-
Enantioselective Acetylide Addition:
-
Protect the hydroxyl group of commercially available (R)-(+)-3-butyn-2-ol with TBDPSCl and imidazole in DMF to yield the corresponding silyl ether.
-
Protect the ketone of a deuterated or non-deuterated 4-oxoisophorone derivative using (2R,3R)-(-)-2,3-butanediol and p-TsOH in toluene to form a chiral ketal.[1]
-
To a solution of the TBDPS-protected (R)-3-butyn-2-ol in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir for 30 minutes, then add a solution of the chiral ketal in anhydrous THF.
-
Allow the reaction to proceed for several hours at -78 °C.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. Purify the product by flash chromatography.
-
-
Deprotection and Hydrogenation:
-
Remove the chiral acetal group using 2M HCl in THF.
-
Deprotect the TBDPS group using tetrabutylammonium fluoride (TBAF) in THF.
-
To a solution of the resulting diol in methanol, add a catalytic amount of Pd/BaSO₄.
-
Stir the mixture under a hydrogen atmosphere overnight.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Purify the crude product by flash chromatography to yield (6R,9R)-Blumenol B.[1]
-
Stage 2: Synthesis of this compound Derivatives via Mitsunobu Reaction
This is a generalized protocol for the stereochemical inversion of the C9 hydroxyl group. Optimization may be required.
Materials:
-
(6R,9R)-Blumenol B (or a protected derivative)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid (PNB) or Benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Mitsunobu Reaction for Stereochemical Inversion:
-
Dissolve the (6R,9R)-Blumenol B derivative (1 equivalent), triphenylphosphine (1.5 equivalents), and p-nitrobenzoic acid (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the inverted p-nitrobenzoate ester. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether or hexanes.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ester from the previous step in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude this compound by flash chromatography.
-
-
Derivatization:
-
The synthesized this compound can be further derivatized at the hydroxyl groups or other positions using standard organic synthesis techniques to generate a library of compounds for biological screening.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Overall workflow for the synthesis of this compound derivatives.
Caption: Simplified mechanism of the Mitsunobu reaction for stereoinversion.
References
Cell-Based Assays for 9-Epiblumenol B Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the potential bioactivities of 9-Epiblumenol B, a sesquiterpenoid natural product.[1] The following sections outline key cell-based assays to investigate its cytotoxic, anti-inflammatory, and antioxidant properties. Terpenoids as a class of compounds are known to exhibit a wide range of biological activities, making such investigations critical for drug discovery and development.[2][3]
Application Note 1: Cytotoxicity Assessment of this compound
Introduction
The initial step in evaluating the therapeutic potential of a novel compound is to determine its cytotoxic profile. This helps to establish a therapeutic window and identify potential anti-cancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]
Experimental Protocol: MTT Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., HepG2, human liver cancer cell line)
-
Normal human cell line (e.g., WI-38, human lung fibroblast cell line)[5]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 and WI-38 cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | 48 | 75.3 ± 5.2 |
| This compound | WI-38 | 48 | > 200 |
| Doxorubicin | HepG2 | 48 | 0.8 ± 0.1 |
| Doxorubicin | WI-38 | 48 | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity assay.
Application Note 2: Anti-inflammatory Activity of this compound
Introduction
Chronic inflammation is implicated in various diseases. Many natural products, including terpenoids, possess anti-inflammatory properties.[2] The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay
Principle: In the presence of an inflammatory stimulus like LPS, macrophages (e.g., RAW 264.7) produce NO. The amount of NO released into the culture medium can be quantified using the Griess reagent, which measures nitrite (a stable product of NO).
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Data Presentation
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound | 10 | 85.4 ± 6.3 |
| This compound | 25 | 62.1 ± 4.9 |
| This compound | 50 | 38.7 ± 3.5 |
| This compound | 100 | 15.9 ± 2.1 |
| L-NAME (Positive Control) | 100 | 12.3 ± 1.8 |
Data are presented as mean ± standard deviation.
Inflammatory Signaling Pathway
Caption: Simplified NF-κB signaling pathway in inflammation.
Application Note 3: Cellular Antioxidant Activity of this compound
Introduction
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to cellular damage and various pathologies. The antioxidant capacity of a compound can be evaluated by its ability to scavenge free radicals.[7] The dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.
Experimental Protocol: DCFH-DA Assay
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS level.
Materials:
-
This compound
-
Human cell line (e.g., HaCaT keratinocytes)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H2O2) or another ROS inducer
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and incubate for 24 hours.
-
Compound Loading: Wash cells with PBS and incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash cells with PBS and treat with different concentrations of this compound for 1 hour.
-
ROS Induction: Induce oxidative stress by adding H2O2 (e.g., 500 µM) to the wells for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the percentage of ROS scavenging activity compared to the H2O2-treated control.
Data Presentation
Table 3: ROS Scavenging Activity of this compound in H2O2-stimulated HaCaT cells.
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) | ROS Inhibition (%) |
| Control | - | 150 ± 25 | - |
| H2O2 (500 µM) | - | 1200 ± 98 | 0 |
| This compound | 10 | 950 ± 76 | 23.8 |
| This compound | 25 | 720 ± 61 | 45.7 |
| This compound | 50 | 480 ± 42 | 68.6 |
| N-acetylcysteine (NAC) | 1000 | 250 ± 30 | 90.5 |
Data are presented as mean ± standard deviation.
General Bioactivity Screening Workflow
Caption: General workflow for bioactivity screening.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Assay: Cytotoxicity against human WI38 cells assessed as reduction in cell viability at 1 to 10 uM after 72 hrs (CHEMBL4140670) - ChEMBL [ebi.ac.uk]
- 6. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms [mdpi.com]
- 7. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 9-Epiblumenol B as a Chemical Marker in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9-Epiblumenol B as a chemical marker in phytochemical analysis. This document includes detailed protocols for extraction, isolation, and quantification, alongside a summary of its known biological context.
Introduction to this compound
This compound is a sesquiterpenoid belonging to the megastigmane class of compounds, which are often derived from the degradation of carotenoids. Its chemical formula is C13H22O3. While research on this specific compound is emerging, its presence has been identified in plants of the Phyllanthus genus, specifically Phyllanthus lawii and Phyllanthus polyphyllus. Megastigmanes, as a class, are recognized for a variety of biological activities, including antimicrobial, antioxidant, antitumor, and antiviral properties. The study of this compound as a chemical marker is valuable for the standardization of herbal extracts and the discovery of new therapeutic agents.
Quantitative Data Summary
Currently, there is limited published quantitative data specifically for this compound in various plant matrices. However, based on the analysis of related blumenol derivatives, its concentration is expected to be influenced by factors such as plant species, geographical location, harvest time, and extraction methodology. Researchers are encouraged to perform quantitative analysis to determine the concentration of this compound in their specific plant material. The following table provides a template for recording such data.
| Plant Species | Plant Part | Geographic Origin | Extraction Solvent | Analytical Method | This compound Concentration (µg/g dry weight) | Reference |
| Phyllanthus lawii | Leaves | India | Methanol | HPLC-MS/MS | Data not available | |
| Phyllanthus polyphyllus | Whole Plant | India | Ethanol | GC-MS | Data not available | |
| Your Plant of Interest |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of sesquiterpenoids, including this compound, from plant tissue.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (Whatman No. 1)
Protocol:
-
Weigh 10 g of dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Maceration: Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is completely removed.
-
Liquid-Liquid Partitioning: Resuspend the aqueous residue in 50 mL of deionized water and transfer to a separatory funnel.
-
Perform sequential partitioning with 3 x 50 mL of hexane, followed by 3 x 50 mL of ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
-
Store the dried extract at -20°C until further analysis.
Experimental Workflow for Extraction
Caption: Workflow for the extraction of this compound.
Quantification of this compound by UHPLC-MS/MS
This protocol is adapted from methods used for other blumenol derivatives and can be optimized for this compound.
Materials:
-
Dried plant extract
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound standard (if available)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 1-1000 ng/mL).
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
UHPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions need to be determined by infusing a standard solution. For a compound with a molecular weight of 226.31 g/mol , a potential precursor ion could be [M+H]+ at m/z 227.1. Product ions would be determined from fragmentation experiments.
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UHPLC-MS/MS Analysis Workflow
Caption: Workflow for UHPLC-MS/MS quantification.
Biological Context and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not yet well-documented, the broader class of megastigmanes has been associated with various effects. It is hypothesized that this compound may contribute to the overall pharmacological profile of the plants in which it is found.
One area of interest for related compounds, such as blumenol C derivatives, is their role as biomarkers for arbuscular mycorrhizal fungi (AMF) symbiosis. The accumulation of these compounds in plant shoots can indicate a functional symbiotic relationship in the roots. This suggests a potential role in plant-microbe signaling.
Hypothesized Signaling Relationship in Plant-AMF Symbiosis
Application Notes and Protocols for In Vivo Studies with 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a natural compound with potential therapeutic applications. While extensive in vivo data for this specific molecule is not widely available in the public domain, these application notes and protocols provide a comprehensive framework for its preclinical evaluation based on standard methodologies for natural products.[1][2] The following sections outline protocols for assessing the potential anti-inflammatory and anti-cancer activities of this compound, two common therapeutic areas for natural compounds.[3][4][5]
Section 1: Preclinical In Vivo Experimental Design
A crucial first step in the in vivo evaluation of any new compound is to determine its safety profile and establish a therapeutic window. This is followed by efficacy studies in relevant disease models.
Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[6]
Experimental Protocol: Acute Toxicity
-
Animal Model: Use healthy adult mice (e.g., Swiss albino), 6-8 weeks old, of both sexes.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[7]
-
Grouping: Divide animals into a control group and several test groups (n=5-6 animals per group).
-
Dosing: Administer this compound orally or intraperitoneally in a single dose to the test groups at increasing concentrations (e.g., 5, 50, 300, 2000 mg/kg). The control group receives the vehicle alone.
-
Observation: Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as changes in skin, fur, eyes, motor activity, and behavior, as well as for mortality.[8]
-
Data Collection: Record body weight before dosing and on days 7 and 14.[8]
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to examine for any pathological changes in major organs.[8]
Data Presentation: Acute Toxicity
| Treatment Group (Dose mg/kg) | No. of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle Control | 6 | 0/6 | None | +/- | No abnormalities |
| 5 | 6 | - | - | - | - |
| 50 | 6 | - | - | - | - |
| 300 | 6 | - | - | - | - |
| 2000 | 6 | - | - | - | - |
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of this compound.
Section 2: In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used method for evaluating the anti-inflammatory potential of novel compounds.[7][9][10]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats or Swiss albino mice (150-200g).
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Receives vehicle only.
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V (Test Groups): Receive this compound at different doses (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[10]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | Paw Volume (mL) at 5h (Mean ± SEM) | % Inhibition at 5h |
| Vehicle Control | - | 0.85 ± 0.04 | 0.92 ± 0.05 | 0% |
| Indomethacin | 10 | 0.40 ± 0.03 | 0.33 ± 0.03 | 64.1% |
| This compound | 50 | - | - | - |
| This compound | 100 | - | - | - |
| This compound | 200 | - | - | - |
| *Data are hypothetical and presented as Mean ± SEM. Statistical significance vs. Vehicle Control to be determined. |
Hypothesized Anti-Inflammatory Signaling Pathway
This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which lead to a reduction in the production of inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.[11][12]
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
Section 3: In Vivo Anti-Cancer Activity
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for evaluating the anti-tumor efficacy of new chemical entities.[6][8][13]
Protocol: Human Tumor Xenograft Model
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal cancer cells) in appropriate media.[8]
-
Animal Model: Use female athymic nude mice (6-8 weeks old).[8]
-
Tumor Implantation: Subcutaneously inoculate each mouse in the right flank with 5 x 10^6 cancer cells suspended in a mixture of serum-free medium and Matrigel.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[8]
-
Group I (Vehicle Control): Receives vehicle.
-
Group II (Positive Control): Receives a standard chemotherapeutic agent (e.g., 5-FU).
-
Group III-IV (Test Groups): Receive this compound at different doses (e.g., 50 and 100 mg/kg).
-
-
Treatment: Administer treatments (e.g., intravenously or orally) according to a defined schedule (e.g., twice a week for three weeks).[8]
-
Monitoring: Measure tumor dimensions with calipers and body weights three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[6][8]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Excise and weigh the tumors.[8]
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) (Mean ± SEM) | Mean Tumor Weight at Day 21 (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 120 | 1.5 ± 0.2 | 0% |
| 5-FU | 25 | 450 ± 60 | 0.5 ± 0.1 | 69.0% |
| This compound | 50 | - | - | - |
| This compound | 100 | - | - | - |
| *Data are hypothetical and presented as Mean ± SEM. Statistical significance vs. Vehicle Control to be determined. |
Hypothesized Anti-Cancer Signaling Pathway
This compound could potentially induce apoptosis and inhibit cancer cell proliferation by modulating signaling pathways critical for cell survival and growth, such as the PI3K/AKT pathway.[14]
Caption: Potential inhibition of the PI3K/AKT survival pathway.
References
- 1. Quantitative data analysis for screening of natural compounds [phdassistance.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anti-inflammatory effects of different extracts from Epigynum auritum through down-regulation of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a sesquiterpenoid natural product that, like many plant-derived secondary metabolites, represents a potential candidate for novel antimicrobial drug discovery. The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of new chemical entities for their antimicrobial properties. This document provides a detailed guide for the comprehensive antimicrobial screening of this compound. The protocols and data presentation formats outlined herein are based on established methodologies in microbiology and are intended to guide researchers in the systematic evaluation of this compound's potential efficacy against a panel of clinically relevant microorganisms.
While specific antimicrobial data for this compound is not yet widely published, this document will serve as a foundational guide for initiating such studies. The experimental protocols are detailed to ensure reproducibility, and the data presentation is structured for clarity and comparative analysis.
Data Presentation: Hypothetical Antimicrobial Activity
Effective data presentation is crucial for the interpretation and comparison of antimicrobial screening results. Quantitative data, such as the Minimum Inhibitory Concentration (MIC), should be summarized in a clear and organized table. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][2].
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Standard Bacterial and Fungal Strains
| Test Microorganism | Strain ID | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 64 | Vancomycin: 1 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 128 | Ampicillin: 2 |
| Escherichia coli | ATCC 25922 | Gram-negative | 256 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >512 | Gentamicin: 1 |
| Candida albicans | ATCC 90028 | Fungus | 128 | Fluconazole: 0.5 |
| Aspergillus niger | ATCC 16404 | Fungus | 256 | Amphotericin B: 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for standard antimicrobial screening assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium[3].
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotic/antifungal stock solution
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Prepare serial dilutions of the compound in the appropriate broth medium.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[3] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
The final volume in each well will be 100 µL after the addition of the inoculum.
-
Include a positive control (a known antibiotic/antifungal) and a negative control (broth with the solvent used to dissolve the compound). Also, include a growth control well containing only broth and the inoculum.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a microplate reader.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound solution
-
Positive control antibiotic disks
-
Sterile swabs
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations: Workflows and Potential Mechanisms
Diagrams are essential for visualizing experimental processes and hypothetical mechanisms of action.
Caption: Workflow for antimicrobial screening of a natural product.
Caption: Potential antimicrobial mechanisms of action.
Discussion of Potential Mechanisms of Action
Natural products exert their antimicrobial effects through various mechanisms. Based on the general literature, the antimicrobial action of compounds like this compound could potentially involve one or more of the following[4][5][6]:
-
Inhibition of Cell Wall Synthesis: Many antibiotics, such as beta-lactams and vancomycin, target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] This leads to a weakened cell wall and subsequent cell lysis.
-
Disruption of Cell Membrane Function: Some antimicrobial agents can interact with the lipids in the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.[6][7]
-
Inhibition of Protein Synthesis: This can occur through binding to ribosomal subunits and interfering with the process of translation.[5][6] This leads to a bacteriostatic or bactericidal effect.
-
Inhibition of Nucleic Acid Synthesis: Compounds can interfere with DNA replication or RNA transcription, which are essential for microbial survival and proliferation.[5][6]
Further studies, such as macromolecular synthesis assays, electron microscopy, and target identification studies, would be necessary to elucidate the specific mechanism of action of this compound.
Conclusion
This document provides a comprehensive framework for the antimicrobial screening of this compound. By following the detailed protocols for MIC determination and disk diffusion assays, researchers can generate reliable and reproducible data. The provided templates for data presentation and visualizations will aid in the clear communication of findings. While the specific antimicrobial properties of this compound remain to be elucidated, the methodologies described here offer a robust starting point for the investigation of this and other novel natural products as potential sources of new antimicrobial agents.
References
- 1. idexx.dk [idexx.dk]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjm.mcgill.ca [mjm.mcgill.ca]
- 5. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays Involving 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of 9-Epiblumenol B, a sesquiterpenoid found in plants such as Phyllanthus lawii and Phyllanthus polyphyllus.[1] The following sections detail the rationale, experimental protocols, and data interpretation for key in vitro anti-inflammatory assays. While specific quantitative data for this compound is not extensively available in public literature, these protocols offer a robust framework for its evaluation.
Introduction to Anti-inflammatory Activity of this compound
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of research. This compound, as a natural product, presents a candidate for investigation. Its anti-inflammatory efficacy can be assessed by examining its ability to modulate key inflammatory mediators and signaling pathways.
In a typical inflammatory response, immune cells like macrophages are activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of the enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely controlled by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This document outlines the protocols to test the hypothesis that this compound exerts anti-inflammatory effects by inhibiting the production of these inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways.
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory properties of this compound. These assays, performed using a suitable cell line such as the murine macrophage cell line RAW 264.7, will provide quantitative data on the compound's potency and mechanism of action.
-
Cell Viability Assay (e.g., MTT Assay): To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Assays (ELISA): To measure the reduction in the secretion of key cytokines like TNF-α, IL-6, and IL-1β.
-
Western Blot Analysis: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Data Presentation
Quantitative data from the anti-inflammatory assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are templates for organizing experimental results.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| LPS + Dexamethasone (Positive Control) | 10 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |
| TNF-α | Control | - | ||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 10 | |||
| 25 | ||||
| 50 | ||||
| IL-6 | Control | - | ||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 10 | |||
| 25 | ||||
| 50 | ||||
| IL-1β | Control | - | ||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 10 | |||
| 25 | ||||
| 50 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.
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Collect the cell culture supernatant after an appropriate incubation time (e.g., 6-24 hours, depending on the cytokine).
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Pathways
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.
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Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
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Lyse the cells and extract total protein or nuclear/cytoplasmic fractions.
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Determine protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, and their total forms, as well as β-actin as a loading control).
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Incubate with HRP-conjugated secondary antibodies.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify band intensities using densitometry software.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: A generalized MAPK signaling pathway and potential targets for this compound.
References
Application of 9-Epiblumenol B in Natural Product Synthesis: A Review and Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Epiblumenol B is a naturally occurring sesquiterpenoid that has been isolated from various plant sources, including Phyllanthus lawii and Phyllanthus polyphyllus.[1] As a member of the blumenol family of compounds, which are C13-norisoprenoids derived from the degradation of carotenoids, this compound possesses a chiral structure that could theoretically be exploited in natural product synthesis. However, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound as a starting material or chiral building block in the total synthesis of other natural products.
This document aims to provide a detailed overview of the current state of knowledge regarding this compound and its potential applications. While direct synthetic applications are not documented, this report will explore the synthesis of closely related blumenols to provide insight into the relevant chemical strategies. Furthermore, the biological context of blumenol derivatives will be discussed, highlighting potential areas for future research and application.
Synthetic Strategies for a Related Compound: Blumenol B
While a dedicated total synthesis for this compound is not prominently described, the synthesis of the related compound, (R,R)-Blumenol B, has been reported.[2] The strategies employed in this synthesis offer valuable insights into the chemical transformations that could be applicable to this compound and other blumenol derivatives.
A key challenge in the synthesis of blumenols is the stereoselective construction of the two chiral centers. One reported approach to (R,R)-blumenol B utilizes a stereospecific synthesis from commercially available materials, which is also suitable for preparing isotopically labeled standards for analytical purposes.[2]
Experimental Protocol for the Synthesis of (R,R)-Blumenol B (Adapted from a reported synthesis[2])
A concise, non-stereospecific synthesis of a mixture of blumenol B isomers has been achieved in five steps.[2] The following is a representative protocol adapted from the literature:
-
Protection of the Ketone: 4-Oxoisophorone is treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene. This reaction forms a ketal, protecting the ketone from subsequent reactions.
-
Alkynylation: The protected 4-oxoisophorone is reacted with trimethylsilylacetylene and n-butyllithium (nBuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C).
-
Deprotection of the Alkyne: The trimethylsilyl group is removed from the alkyne using potassium carbonate (K2CO3) in methanol.
-
Addition of the Side Chain: The resulting acetylide is reacted with acetaldehyde and lithium diisopropylamide (LDA) in THF at -78 °C to introduce the butenol side chain.
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Reduction and Deprotection: The alkyne is partially hydrogenated to a cis-alkene using a Lindlar catalyst and hydrogen gas in methanol. Subsequent treatment with aqueous acid (2 M HCl) in THF removes the ketal protecting group to yield the blumenol B isomeric mixture.
Quantitative Data from a Reported Synthesis of (±)-Blumenol B[2]
| Step | Reagents and Conditions | Yield (%) |
| 1. Ketal Protection | Ethylene glycol, p-TsOH, toluene, 24 h | 86 |
| 2. Alkynylation | Trimethylsilylacetylene, nBuLi, THF, -78 °C, 16 h | 75 |
| 3. Silyl Deprotection | K2CO3, MeOH, 1 h | 64 |
| 4. Side Chain Addition | Acetaldehyde, LDA, THF, -78 °C, 14 h | 62 |
| 5. Reduction and Ketal Deprotection | Lindlar catalyst, H2, MeOH, 20 h; then 2 M HCl, THF, 18 h | 52 |
| Overall Yield | ~10.5 |
Potential of this compound as a Chiral Building Block
The concept of utilizing naturally occurring chiral molecules as starting materials for the synthesis of other complex molecules is a cornerstone of modern organic synthesis. These "chiral building blocks" provide a cost-effective and efficient way to introduce stereocenters into a target molecule. While there are no specific examples of this compound being used in this capacity, its inherent chirality and functional groups (ketone, two hydroxyl groups) make it a theoretically attractive candidate for such applications.
Future research could explore the use of this compound in the synthesis of other bioactive natural products or in the creation of novel small molecules for drug discovery. The hydroxyl groups could serve as handles for further functionalization, and the cyclohexenone core could be modified through various synthetic transformations.
Biological Activity of Blumenol Derivatives
Recent studies have highlighted the role of blumenol derivatives as important signaling molecules in plant biology. Specifically, certain blumenol C-glucosides have been identified as biomarkers for the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[3][4][5] These compounds are synthesized in the roots of plants colonized by AMF and can be transported to the shoots.[4] The levels of these blumenol derivatives can be quantified to monitor and assess the extent of AMF colonization in both model plants and agricultural crops.[5]
While the specific biological activity of this compound has not been extensively studied, its structural similarity to these signaling molecules suggests that it may also play a role in plant physiology or other biological systems. Further investigation into the biological properties of this compound could uncover novel applications in agriculture or medicine.
Signaling Pathway and Experimental Workflow
As there are no documented applications of this compound in natural product synthesis, a signaling pathway or experimental workflow diagram for its application cannot be provided. However, to illustrate the principles of synthetic design, a workflow for the synthesis of the related (±)-Blumenol B is presented below.
Caption: Synthetic workflow for (±)-Blumenol B.
Conclusion and Future Directions
Future research efforts could be directed towards:
-
Developing a stereoselective total synthesis of this compound.
-
Exploring the utility of this compound as a chiral starting material for the synthesis of novel bioactive compounds.
-
Investigating the biological activity of this compound, particularly in the context of plant signaling and its potential as a therapeutic agent.
Such studies would not only expand our understanding of this intriguing natural product but also potentially unlock its utility for researchers, scientists, and drug development professionals.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Epiblumenol B Extraction
Welcome to the technical support center for the extraction of 9-Epiblumenol B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of this compound from its natural sources, primarily Phyllanthus species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted?
This compound is a sesquiterpenoid, a class of secondary metabolites found in various plants. It has been reported in species of the Phyllanthus genus, such as Phyllanthus lawii and Phyllanthus polyphyllus. The efficient extraction from these plant materials is a crucial first step for further research and development.
Q2: What are the general steps involved in the extraction and purification of this compound?
The general workflow for obtaining this compound involves:
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Sample Preparation: Grinding the dried plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Soaking the powdered material in a suitable organic solvent to dissolve the target compound.
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Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract to a smaller volume.
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Purification: Employing chromatographic techniques, such as Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC), to isolate this compound from other co-extracted compounds.
Q3: Which solvent system is best for extracting this compound?
The choice of solvent is critical and depends on the polarity of the target compound. For sesquiterpenoids like this compound, solvents of intermediate polarity are often effective. While specific optimization for this compound is recommended, studies on other metabolites in Phyllanthus species have shown that ethanol-water mixtures, methanol, and acetone can be effective for extracting various secondary metabolites.[1][2] For less polar compounds, solvents like hexane and dichloromethane have also been used.[1]
Q4: How can I improve the efficiency of the initial extraction step?
Several factors can influence the extraction efficiency:
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Particle Size: Finer grinding of the plant material increases the surface area available for the solvent to act upon.
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can lead to a better extraction yield, but an excessively high ratio will require more time for concentration.
-
Extraction Time: The extraction duration should be sufficient to allow for the solute to diffuse from the plant matrix into the solvent.
-
Agitation: Constant stirring or shaking can enhance the extraction process.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but care must be taken to avoid degradation of thermolabile compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete Extraction: The solvent may not have effectively penetrated the plant material. | - Ensure the plant material is finely ground. - Increase the extraction time and/or use agitation (stirring, sonication). - Consider using a different solvent or a combination of solvents with varying polarities. |
| Inappropriate Solvent Choice: The solvent may not be optimal for this compound. | - Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures) to determine the best solvent for your target compound. | |
| Poor Separation During Liquid-Liquid Extraction | Emulsion Formation: High concentrations of surfactants or lipids in the extract can lead to stable emulsions between aqueous and organic layers. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently swirl the separatory funnel instead of vigorous shaking. - Centrifuge the mixture at low speed to break the emulsion. |
| Incorrect pH: The pH of the aqueous phase can affect the partitioning of ionizable compounds. | - While this compound is not strongly ionizable, adjusting the pH can help remove acidic or basic impurities. | |
| Low Recovery from Solid-Phase Extraction (SPE) | Improper Cartridge Conditioning: If the sorbent is not properly wetted, it will not effectively retain the analyte. | - Ensure the C18 cartridge is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with the loading solvent. |
| Sample Overload: The amount of crude extract loaded onto the SPE cartridge exceeds its binding capacity. | - Reduce the amount of sample loaded or use a larger SPE cartridge. | |
| Inappropriate Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound. | - Use a weaker wash solvent (e.g., a higher percentage of water in a water/methanol mixture) to remove polar impurities without eluting the target compound. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | - Increase the strength of the elution solvent (e.g., a higher percentage of methanol or acetonitrile). - Increase the volume of the elution solvent. | |
| Co-elution of Impurities in HPLC | Suboptimal Mobile Phase: The mobile phase composition does not provide adequate resolution between this compound and impurities. | - Optimize the mobile phase gradient (the rate of change of solvent composition). - Try a different combination of solvents for the mobile phase. |
| Column Overload: Injecting too much sample onto the HPLC column can lead to peak broadening and poor separation. | - Dilute the sample before injection or use a column with a larger diameter. |
Data Presentation: Comparison of Extraction Methods for Phyllanthus Metabolites
Table 1: Comparison of Extraction Methods for Flavonoids and Phenolic Compounds from Phyllanthus niruri [2]
| Extraction Method | Solvent | Total Flavonoids (mg/g extract) | Total Phenolic Compounds (mg/g extract) |
| Maceration | 96% Ethanol | 15.5 ± 0.5 | 120.3 ± 2.1 |
| Maceration | 50% Ethanol | 10.2 ± 0.3 | 145.7 ± 3.5 |
| Percolation | 96% Ethanol | 16.1 ± 0.4 | 115.8 ± 1.9 |
| Percolation | 50% Ethanol | 9.8 ± 0.2 | 150.2 ± 4.1 |
| Ultrasound | 96% Ethanol | 12.3 ± 0.6 | 130.5 ± 2.8 |
| Ultrasound | 50% Ethanol | 11.5 ± 0.4 | 148.9 ± 3.7 |
Data represents the mean ± standard deviation.
Table 2: Yield and Phyllanthin Content from Phyllanthus niruri using Various Solvents and Methods [1]
| Extraction Method | Solvent | Yield of Extract (% w/w) | Phyllanthin Content (mg/g extract) |
| Conventional | Boiling Water | 18.10 | 0.33 ± 0.10 |
| Conventional | Methanol | 3.60 | 3.10 ± 2.10 |
| Soxhlet | n-Hexane | 0.82 | 36.20 ± 2.60 |
| Soxhlet | Dichloromethane | 1.12 | 11.70 ± 1.68 |
| Soxhlet | Acetone | 3.40 | 11.70 ± 1.10 |
| Microwave-Assisted | 80% Methanol | 8.13 | 6.20 ± 1.05 |
| Enzyme-Assisted | - | 13.92 | 25.90 |
Data represents the mean ± standard deviation where available.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and preliminary purification of this compound from Phyllanthus species. This protocol may require optimization based on the specific plant material and available laboratory equipment.
1. Plant Material Preparation
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Air-dry the aerial parts or whole plant of the Phyllanthus species at room temperature in a well-ventilated area until brittle.
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Grind the dried plant material into a fine powder using a mechanical grinder.
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Sieve the powder to ensure a uniform particle size.
2. Solvent Extraction
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Macerate the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with constant stirring.
-
Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.
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Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
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Repeat the extraction process on the plant residue 2-3 times to maximize the yield.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Liquid-Liquid Partitioning
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Suspend the crude extract in distilled water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound is expected to be in the fractions of intermediate polarity (chloroform and/or ethyl acetate).
-
Concentrate each fraction to dryness using a rotary evaporator.
4. Solid-Phase Extraction (SPE) for Preliminary Purification
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Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
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Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the appropriate solvent and load it onto the conditioned C18 cartridge.
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Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol) to elute fractions with increasing polarity.
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Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
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Combine the fractions rich in the target compound and concentrate them.
5. High-Performance Liquid Chromatography (HPLC) for Final Purification
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Further purify the enriched fraction using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water or methanol and water.
-
Monitor the elution profile with a UV detector.
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Collect the peak corresponding to this compound and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: A logical troubleshooting workflow for low this compound yield.
References
Technical Support Center: Overcoming Solubility Challenges with 9-Epiblumenol B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Epiblumenol B. The information provided is intended to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpenoid, a class of natural products with diverse biological activities. Like many other hydrophobic compounds, it can exhibit poor solubility in aqueous solutions, which are commonly used in biological assays. This can lead to challenges in achieving the desired concentrations for experiments, potentially resulting in inaccurate or irreproducible data.[1][2][3]
Q2: In which organic solvents is this compound generally soluble?
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Dimethyl sulfoxide (DMSO)
-
Ethanol
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Methanol
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Acetone
-
Ethyl Acetate
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Chloroform
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Dichloromethane
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to first dissolve this compound in an appropriate organic solvent, such as DMSO, at a high concentration (e.g., 10-50 mM). This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied (typically ≤0.5%).
Q4: What are some general strategies to improve the aqueous solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs and natural products:[4]
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Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the structure of this compound suggests it is not readily ionizable.
-
Use of Surfactants or Detergents: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
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Solid Dispersion: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a tolerable range for your assay (typically <0.5%).- Prepare a more dilute stock solution to reduce the final concentration of this compound upon dilution.- Consider using a solubility-enhancing excipient, such as a cyclodextrin or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68), in your aqueous buffer. |
| Inconsistent or non-reproducible results in cell-based assays. | - The compound may be precipitating out of solution over the course of the experiment.- The compound may be adsorbing to plasticware. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Prepare fresh dilutions of this compound immediately before each experiment.- Consider using low-adhesion microplates.- Include a solubility assessment step in your experimental workflow. |
| Difficulty dissolving the initial oil/solid form of this compound. | Inadequate solvent or insufficient mixing. | - Start with a small volume of a recommended organic solvent like DMSO or acetone.- Use vortexing and sonication to aid dissolution.- Gentle warming (e.g., to 37°C) may also be effective, but be mindful of the compound's stability at higher temperatures. |
Experimental Protocols
General Protocol for Determining Solubility (Shake-Flask Method)
This protocol provides a general guideline for determining the equilibrium solubility of a compound like this compound in a given solvent.[6]
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Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed glass vial.
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Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the sample to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.
Protocol for Preparing a Working Solution for Cell-Based Assays
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Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
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Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Working Solution: Just before adding to your cells, dilute the stock or intermediate solution into your cell culture medium to the final desired concentration. Gently mix by inversion or pipetting. The final DMSO concentration should ideally be below 0.5%.
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Control: Prepare a vehicle control with the same final concentration of DMSO as your test samples.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: A generalized workflow for preparing and assessing the solubility of this compound for experimental use.
Hypothetical Signaling Pathway Modulation
While the specific molecular targets of this compound are not well-defined, many natural products, including other sesquiterpenoids, are known to modulate key cellular signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.[7] The following diagram illustrates a hypothetical mechanism of action.
Caption: A diagram illustrating a hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 9-Epiblumenol B under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 9-Epiblumenol B.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound under standard storage conditions?
A1: The shelf life of this compound is highly dependent on the storage conditions, including temperature, light exposure, and the solvent in which it is stored. Under ideal conditions (solid form, -20°C, protected from light), it is expected to be stable for at least one year. However, in solution and at higher temperatures, its stability can be significantly reduced. It is crucial to perform real-time stability studies to establish a definitive shelf life for your specific formulation and storage conditions.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, this compound, a sesquiterpenoid, is susceptible to degradation through several pathways, including:
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Hydrolysis: The ester and ether linkages can be susceptible to acid or base-catalyzed hydrolysis.
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Oxidation: The double bonds and hydroxyl groups are potential sites for oxidation.
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Photodegradation: Exposure to UV or visible light can induce degradation.
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Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
Q3: What analytical methods are suitable for quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more sensitive detection and for the identification and structural elucidation of degradation products.[3][4][5][6]
Q4: Are there any specific considerations for handling this compound during stability studies?
A4: Yes, due to its potential sensitivity, it is recommended to:
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Protect samples from light at all times by using amber vials or covering them with aluminum foil.
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Control the temperature of the samples accurately.
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Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
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Prepare solutions fresh whenever possible.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: Rapid Degradation of this compound in Solution
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Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution, even under ambient conditions.
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Possible Causes:
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Inappropriate Solvent pH: The pH of the solvent may be promoting acid or base-catalyzed hydrolysis.
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Presence of Dissolved Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.
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Contaminated Solvent: Impurities in the solvent could be reacting with this compound.
-
-
Troubleshooting Steps:
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pH Adjustment: Buffer the solvent to a neutral pH (around 7.0) and re-evaluate the stability.
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Solvent Degassing: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
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Use High-Purity Solvents: Ensure that you are using HPLC-grade or higher purity solvents.
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Issue 2: Appearance of Multiple Unknown Peaks in the Chromatogram
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Symptom: During a stability study, several new, unidentified peaks appear in the HPLC chromatogram of the this compound sample.
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Possible Causes:
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Forced Degradation: The stress conditions (e.g., high temperature, extreme pH) are too harsh, leading to multiple degradation products.
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Interaction with Excipients: If working with a formulation, this compound may be reacting with the excipients.
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Sample Contamination: The sample may have been contaminated during preparation or storage.
-
-
Troubleshooting Steps:
-
Optimize Stress Conditions: Reduce the severity of the stress conditions (e.g., lower the temperature, use a milder pH). The goal of forced degradation is to achieve 5-20% degradation.[7]
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Analyze Placebo: If using a formulation, run a placebo sample (containing all excipients except this compound) under the same stress conditions to identify any peaks originating from the excipients.
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Review Sample Handling Procedures: Carefully review all sample handling and preparation steps to identify and eliminate potential sources of contamination.
-
Issue 3: Poor Reproducibility of Stability Data
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Symptom: Significant variations are observed in the measured concentration of this compound across replicate samples or between different experimental runs.
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Possible Causes:
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Inconsistent Storage Conditions: Variations in temperature, light exposure, or humidity between samples.
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Analytical Method Variability: The HPLC method is not robust, leading to inconsistent results.
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Inhomogeneous Sample: The this compound is not uniformly distributed in the sample matrix.
-
-
Troubleshooting Steps:
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Ensure Uniform Storage: Use a calibrated stability chamber to ensure all samples are exposed to the same conditions.
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Validate Analytical Method: Perform a thorough validation of the HPLC method for linearity, precision, accuracy, and robustness according to ICH guidelines.
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Improve Sample Preparation: Ensure thorough mixing and dissolution of the sample before analysis.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol before analysis.
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Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
Data Presentation
The following tables present hypothetical quantitative data from a stability study of this compound.
Table 1: Stability of this compound in Solution under Different Temperatures (Storage for 30 days)
| Temperature | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 4°C | 100.2 | 98.5 | 1.7 |
| 25°C | 100.1 | 85.3 | 14.8 |
| 40°C | 99.8 | 62.7 | 37.2 |
Table 2: Stability of this compound under Different pH Conditions (25°C for 7 days)
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 3.0 | 100.5 | 78.1 | 22.3 |
| 5.0 | 99.9 | 92.4 | 7.5 |
| 7.0 | 100.1 | 98.9 | 1.2 |
| 9.0 | 100.3 | 65.2 | 35.0 |
Table 3: Photostability of this compound Solution (25°C)
| Condition | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| Exposed to Light | 100.2 | 71.4 | 28.7 |
| Dark Control | 100.3 | 99.1 | 1.2 |
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
how to avoid degradation of 9-Epiblumenol B during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 9-Epiblumenol B during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a naturally occurring sesquiterpenoid.[1] Its chemical structure contains a cyclohexenone ring with two hydroxyl groups, making it a relatively polar molecule. Understanding its basic properties is crucial for designing a suitable isolation protocol.
| Property | Value | Reference |
| Molecular Formula | C13H22O3 | [1][2] |
| Molecular Weight | 226.31 g/mol | [1][2] |
| Appearance | (Not specified in literature) | |
| Boiling Point | 359.1 ± 42.0 °C at 760 mmHg | [2] |
| LogP | 0.91 | [2] |
Q2: What are the likely causes of this compound degradation during isolation?
While specific degradation pathways for this compound are not extensively documented, its chemical structure suggests potential instabilities under certain conditions. General knowledge of terpenoid chemistry points to the following as likely causes of degradation:
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Exposure to High Temperatures: Terpenoids, especially those with hydroxyl groups, can be heat-sensitive.[3] Excessive heat during extraction or solvent evaporation can lead to dehydration, rearrangement, or oxidation.
-
Extreme pH Conditions: The presence of a ketone and hydroxyl groups makes the molecule susceptible to acid- or base-catalyzed reactions, such as rearrangements or degradation.
-
Oxidation: Exposure to air (oxygen) and light, particularly UV light, can promote oxidation of the double bond and hydroxyl groups within the molecule.
-
Harsh Chemical Reagents: The use of strong acids, bases, or oxidizing agents during workup procedures can chemically alter the structure of this compound.
Q3: Which extraction methods are recommended for minimizing degradation?
The choice of extraction method is critical for preserving the integrity of this compound. Methods that avoid high temperatures and harsh conditions are preferable.
| Extraction Method | Advantages for this compound | Disadvantages |
| Supercritical CO2 (SC-CO2) Extraction | Preserves heat-sensitive compounds, environmentally friendly, high selectivity.[3] | Requires specialized equipment. |
| Maceration with Organic Solvents at Room Temperature | Simple, avoids thermal stress. | May have lower extraction efficiency than heat-assisted methods. |
| Ultrasound-Assisted Extraction (UAE) | Can enhance extraction efficiency at lower temperatures compared to traditional heating methods. | Can potentially generate localized heat. |
It is advisable to perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the crude extract. | Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound. | Solvent Optimization: Test a range of solvents with varying polarities. Given its structure, methanol, ethanol, or ethyl acetate are good starting points.[4] A solvent mixture like hexane:ethyl acetate might also be effective.[4] |
| Inefficient extraction: The extraction time or method may not be sufficient to extract the compound fully. | Methodological Adjustment: Increase the extraction time for maceration or consider a more efficient method like UAE or SC-CO2 extraction.[3] | |
| Appearance of unknown peaks in chromatograms (HPLC, GC-MS) of the purified fraction. | Degradation of the target compound: this compound may have degraded during extraction, workup, or purification. | Control Extraction Conditions: Avoid high temperatures by using a rotary evaporator at low temperatures (<40°C) and high vacuum. Work under dim light and consider adding an antioxidant like BHT to the extraction solvent. |
| pH Neutralization: Ensure the pH of the sample is neutral during workup and chromatographic separation. | ||
| Loss of compound during chromatographic purification. | Irreversible adsorption on the stationary phase: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel). | Stationary Phase Selection: Test different stationary phases. Besides silica gel, consider using reversed-phase C18 silica or Sephadex LH-20 for purification.[3] |
| Inappropriate mobile phase: The solvent system used for elution may not be suitable for eluting the compound. | Mobile Phase Optimization: Develop a suitable gradient or isocratic solvent system. A gradient of hexane:ethyl acetate or dichloromethane:methanol for normal phase, or water:methanol/acetonitrile for reversed-phase chromatography should be systematically evaluated. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol is designed to minimize degradation by avoiding excessive heat.
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Sample Preparation: Air-dry the plant material in the shade to prevent photodegradation and grind it to a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Perform the extraction under an inert atmosphere (e.g., by purging the container with nitrogen).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the extract based on polarity. This compound is expected to be in the more polar fractions.
-
-
Storage: Store the crude extract and fractions at -20°C in amber vials under a nitrogen atmosphere.
Protocol 2: Column Chromatography for Purification of this compound
This protocol outlines a general procedure for purifying this compound from a crude fraction.
-
Stationary Phase Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Adsorb the dried, concentrated fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Monitor the fractions by thin-layer chromatography (TLC) using an appropriate mobile phase and visualize with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by gentle heating.
-
-
Pooling and Concentration:
-
Combine the fractions containing the pure compound, as indicated by TLC.
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Concentrate the pooled fractions under reduced pressure at a temperature below 40°C.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors leading to degradation and corresponding preventative measures.
References
Technical Support Center: Optimizing HPLC Parameters for 9-Epiblumenol B Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 9-Epiblumenol B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why am I seeing no peak or a very small peak for this compound?
A1: This issue can stem from several factors related to sample preparation, injection, or detection.
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Improper Sample Preparation: this compound, a sesquiterpenoid, may be present in low concentrations in the sample matrix. Ensure an efficient extraction method is used. Methanol is often a good solvent for extracting sesquiterpenoids from plant material.[1] Consider concentrating the extract before injection.
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Low Injection Volume: If the concentration of this compound in your sample is low, a small injection volume may not deliver a detectable amount to the column. Try increasing the injection volume, but be cautious of overloading the column.
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Incorrect Detection Wavelength: this compound is a sesquiterpenoid and may not have a strong chromophore for UV detection at higher wavelengths. For compounds like sesquiterpene lactones, detection is often performed at low UV wavelengths, such as 205 nm.[2][3] It is recommended to perform a UV scan of a concentrated standard to determine the optimal detection wavelength.
-
Sample Degradation: Sesquiterpenoids can be unstable. Ensure samples are stored properly, protected from light and heat, to prevent degradation.[4]
Q2: My this compound peak is showing significant tailing. What could be the cause?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.
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Secondary Interactions: Silanol groups on the surface of the silica-based C18 column can interact with polar functional groups on this compound, causing tailing. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase can suppress these interactions.
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample or reducing the injection volume.
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Wash the column with a strong solvent, or if the problem persists, replace the column.
Q3: The retention time for my this compound peak is shifting between injections. What should I do?
A3: Retention time shifts can compromise the reliability of your analysis.
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Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
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Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Prepare the mobile phase fresh daily and ensure accurate mixing of the components.
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
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Pump Malfunction: Check the HPLC pump for any leaks or pressure fluctuations, as this can affect the flow rate and, consequently, the retention time.
Q4: I am observing poor resolution between the this compound peak and other components in my sample.
A4: Improving the separation between closely eluting peaks is a key aspect of method optimization.
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Mobile Phase Gradient: Adjusting the gradient profile can significantly impact resolution. A shallower gradient will provide more time for separation.
-
Mobile Phase Composition: The choice of organic solvent can affect selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
Column Chemistry: If optimizing the mobile phase does not provide adequate resolution, consider trying a different column with a different stationary phase chemistry.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: Based on its chemical properties as a moderately polar sesquiterpenoid (LogP ≈ 0.8-0.9), a reversed-phase HPLC method is a suitable starting point.[5][6]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
Q2: How should I prepare a plant extract sample for this compound analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results when analyzing plant extracts.[7]
-
Extraction: Maceration or sonication of the dried and powdered plant material with a suitable solvent like methanol is a common and effective method for extracting sesquiterpenoids.[1]
-
Filtration: After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.
-
Solid-Phase Extraction (SPE): For complex matrices, a cleanup step using SPE may be necessary to remove interfering compounds. A C18 SPE cartridge can be used to retain this compound while more polar impurities are washed away.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identification should be confirmed using multiple approaches.
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Spiking with a Standard: The most straightforward method is to spike the sample with a pure standard of this compound and observe if the peak area of the suspected peak increases.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer will provide mass-to-charge ratio information, which can be used to confirm the molecular weight of the compound in the peak.
-
Diode Array Detector (DAD): A DAD can be used to obtain the UV spectrum of the peak, which can be compared to the spectrum of a pure standard.
Q4: What are the best practices for HPLC column care when analyzing plant extracts?
A4: To prolong the life of your HPLC column when working with complex samples like plant extracts, follow these best practices:
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Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained and particulate matter.
-
Proper Sample Filtration: Always filter your samples before injection to prevent clogging of the column frit.
-
Column Washing: After a sequence of injections, wash the column with a strong solvent to remove any strongly retained compounds.
-
Proper Storage: When not in use, store the column in an appropriate solvent, typically a mixture of water and organic solvent, as recommended by the manufacturer.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
System Preparation:
-
Prepare mobile phases A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).
-
Degas the mobile phases.
-
Install a C18, 4.6 x 150 mm, 5 µm column and equilibrate with the initial mobile phase composition (e.g., 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
-
Analysis:
-
Inject the standards and run the gradient method as described in the table above.
-
Monitor the chromatogram at 205 nm.
-
-
Optimization:
-
Based on the initial results, adjust the gradient slope, mobile phase composition, or flow rate to achieve optimal separation and peak shape.
-
Visualizations
Caption: Experimental workflow for HPLC method development and optimization for this compound analysis.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root | Semantic Scholar [semanticscholar.org]
- 5. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:22841-42-5 | Chemsrc [chemsrc.com]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
Technical Support Center: Large-Scale Purification of 9-Epiblumenol B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 9-Epiblumenol B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly when scaling up the process.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PUR-001 | Low yield of this compound after initial extraction. | - Incomplete extraction from the source material.- Degradation of the target molecule during extraction. | - Optimize the solvent system for extraction. Consider using solvents like chloroform or dichloromethane where this compound is soluble.[1]- Grind the source material to a fine powder to increase surface area for extraction.[2]- Employ milder extraction conditions (e.g., lower temperature) to prevent degradation. |
| PUR-002 | Poor separation of this compound from other blumenol derivatives during column chromatography. | - Inappropriate stationary phase selection.- Non-optimal mobile phase composition. | - For normal-phase chromatography, consider silica gel 60 as the stationary phase.- For size-based separation of closely related compounds, Sephadex LH-20 can be effective.[3]- Systematically screen different solvent systems (e.g., gradients of hexane/ethyl acetate or chloroform/methanol) to improve resolution. |
| PUR-003 | Co-elution of impurities with this compound in preparative HPLC. | - Overloading of the column.- Insufficient resolution of the HPLC method. | - Reduce the sample load to avoid peak broadening.- Optimize the mobile phase gradient and flow rate for better separation.- Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| PUR-004 | Irreversible adsorption of this compound onto the stationary phase. | - Strong interaction between the analyte and the solid support in liquid-solid chromatography. | - Consider using Counter-Current Chromatography (CCC), which avoids solid supports and the issue of irreversible adsorption.[4]- In liquid-solid chromatography, try a less active adsorbent or modify the mobile phase with a stronger solvent. |
| PUR-005 | Difficulty in removing closely related structural isomers. | - Similar physicochemical properties of the isomers. | - Employ orthogonal separation techniques. For example, follow up a normal-phase separation with a reversed-phase HPLC or a size-exclusion chromatography step. |
| PUR-006 | Product degradation during solvent evaporation. | - High temperatures or prolonged exposure to heat. | - Use rotary evaporation under reduced pressure to lower the boiling point of the solvent.- For heat-sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound from a crude plant extract?
A1: The initial purification typically involves a multi-step chromatographic approach. A common starting point is liquid-solid column chromatography using silica gel. This is often followed by a polishing step, such as size-exclusion chromatography with Sephadex LH-20, to separate closely related compounds.[3]
Q2: I am observing significant peak tailing in my preparative HPLC. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including column overload, secondary interactions between your compound and the stationary phase, or a mismatch between the sample solvent and the mobile phase. To address this, you can try:
-
Reducing the amount of sample injected onto the column.
-
Modifying the mobile phase pH or adding a competing agent to block active sites on the stationary phase.
-
Ensuring your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
Q3: Is Counter-Current Chromatography (CCC) a suitable technique for the large-scale purification of this compound?
A3: Yes, CCC is a highly suitable technique for the large-scale purification of natural products like this compound.[4] It is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the analyte.[1][4] This can lead to higher recovery of the target compound.
Q4: What analytical techniques are recommended for assessing the purity of this compound fractions?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for assessing purity and confirming the identity of this compound in your collected fractions.[5] Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative method to monitor the progress of your column chromatography separations.
Experimental Protocols
Protocol 1: General Extraction and Initial Column Chromatography
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Perform a solvent extraction using a solvent in which this compound is soluble, such as methanol, ethanol, chloroform, or dichloromethane.[1]
-
Concentrate the crude extract under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel 60 column packed with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Protocol 2: Polishing Step using Size-Exclusion Chromatography
-
Column Preparation:
-
Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol) and pack the column.
-
-
Sample Application:
-
Combine and concentrate the this compound-rich fractions from the initial silica gel chromatography.
-
Dissolve the concentrated sample in a minimal volume of the mobile phase.
-
-
Elution and Fraction Collection:
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and analyze for the presence and purity of this compound using HPLC-MS.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting purification issues.
References
- 1. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry Meets Geochemistry—Blumenol C Sulfate: A New Megastigmane Sulfate from Palicourea luxurians (Rubiaceae: Palicoureeae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing interference in 9-Epiblumenol B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and address common challenges encountered during the bioassay of 9-Epiblumenol B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for use in bioassays?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For most cell-based bioassays, DMSO is the recommended solvent due to its miscibility with aqueous culture media and relatively low cytotoxicity at low concentrations. It is crucial to keep the final concentration of DMSO in the assay medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[3]
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed vial, protected from light and air.[1][2] If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial.[1]
Q3: My this compound extract shows lower bioactivity than expected. What are the potential causes?
A3: Low bioactivity of a plant-derived compound extract can stem from several factors, including inefficient extraction, degradation of the active compound, or issues with the bioassay itself.[3] Ensure that your extraction method is optimized for sesquiterpenoids. Additionally, improper storage, such as exposure to light, high temperatures, or extreme pH, can lead to the degradation of this compound.[3] It is also important to verify the performance of your bioassay with a positive control to confirm that the assay is working correctly.[3]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
Possible Causes and Solutions:
-
Inconsistent Pipetting: Carefully pipette all reagents, especially small volumes, down the side of the well to ensure consistency and avoid bubbles.[4]
-
Improper Mixing: After adding reagents, gently tap the plate to ensure thorough mixing of the contents.[4]
-
Cell Seeding Density: Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating.
-
Edge Effects: To minimize "edge effects" in microplates, avoid using the outer wells or fill them with a buffer or medium without cells.
Issue 2: No Signal or Weak Signal in the Assay
A complete lack of signal or a signal that is too weak to be reliable can be caused by several factors.
Possible Causes and Solutions:
-
Incorrect Reagent Preparation or Storage: Double-check that all assay reagents were prepared correctly and stored at the recommended temperatures.[4] Reagents may degrade if stored improperly.[4]
-
Omission of a Protocol Step: Carefully review the assay protocol to ensure that no steps were inadvertently missed.[4]
-
Incorrect Wavelength Reading: Verify that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence as specified in the assay protocol.[4]
-
Insufficient Sample Concentration: The concentration of this compound may be too low to elicit a detectable response. Consider preparing fresh samples at a higher concentration.[4]
Data Presentation
Table 1: Effect of Final DMSO Concentration on Cell Viability and Assay Signal
| Final DMSO Concentration (%) | Cell Viability (%) | Normalized Assay Signal (%) |
| 0.1 | 98 ± 2 | 100 ± 5 |
| 0.5 | 95 ± 3 | 98 ± 6 |
| 1.0 | 85 ± 5 | 90 ± 8 |
| 2.0 | 60 ± 8 | 75 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Troubleshooting Checklist for Low Bioactivity
| Potential Issue | Recommended Action | Expected Outcome |
| Inefficient Extraction | Use a high-purity solvent (e.g., 95% ethanol) and an appropriate extraction method (e.g., Soxhlet).[3] | Increased yield of this compound in the extract. |
| Compound Degradation | Store extracts at -20°C or -80°C, protected from light and air.[3] | Preservation of the biological activity of this compound. |
| Poor Solubility | Dissolve the extract fully in the culture medium, using a minimal amount of a biocompatible solvent like DMSO.[3] | Enhanced exposure of cells to the compound. |
| Assay Malfunction | Include a positive control known to be active in your assay.[3] | Confirmation that the assay is performing as expected. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29).
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.[3]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: A generalized experimental workflow for a cell-based bioassay.
Caption: A hypothetical signaling pathway modulated by this compound.
Caption: A logical flowchart for troubleshooting low bioactivity in bioassays.
References
Technical Support Center: Resolving Co-elution Issues with 9-Epiblumenol B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving co-elution issues encountered during the analysis of 9-Epiblumenol B. This resource offers practical solutions, detailed experimental protocols, and frequently asked questions to ensure accurate identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely compounds to co-elute with this compound?
A1: Due to their structural similarities, the most probable co-eluting compounds with this compound are its own stereoisomers. This compound is a sesquiterpenoid with multiple chiral centers, leading to the existence of several isomers.[1] Of particular concern are other blumenol isomers, such as Blumenol B, and various blumenol C glycosides which are also C13 cyclohexenone derivatives.[2][3] These isomers possess very similar physicochemical properties, making their separation challenging on standard achiral stationary phases.
Q2: My chromatogram shows a single, broad peak where this compound should be. How can I confirm if this is due to co-elution?
A2: A broad or asymmetrical peak is a common indicator of co-elution. To confirm, you can employ several techniques:
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Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak. If the spectra are not identical, it strongly suggests the presence of more than one compound.[4]
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Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components with different mass-to-charge ratios (m/z) under a single chromatographic peak. Even for isomers with the same m/z, slight differences in fragmentation patterns might be observable.
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Varying Chromatographic Conditions: Altering the mobile phase composition or temperature can sometimes partially resolve the co-eluting peaks, providing evidence of their presence.
Q3: What is the recommended initial approach for separating this compound from its isomers?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common starting point for the separation of blumenol-related compounds.[1] A C18 column is a frequently used initial choice for method development.[1] Optimization of the mobile phase, including the organic solvent ratio and the use of additives like formic acid, is crucial for achieving separation.
Q4: When should I consider using chiral chromatography?
A4: If you are unable to achieve baseline separation of this compound from its isomers using standard RP-HPLC, chiral chromatography is the next logical step. Chiral stationary phases (CSPs) are specifically designed to differentiate between stereoisomers.[5] Polysaccharide-based and cyclodextrin-based CSPs are often effective for separating chiral compounds like sesquiterpenoids.[1][5]
Q5: My baseline is drifting during my gradient elution. What could be the cause?
A5: Baseline drift in gradient elution can be caused by several factors. One common reason is that the mobile phase components have different UV absorbance at the detection wavelength. To compensate, you may need to adjust the concentration of the UV-absorbing additive (e.g., formic acid) in your mobile phase components. Impurities in the solvents or a column that is not fully equilibrated can also contribute to baseline drift.[6]
Troubleshooting Guide for Co-elution of this compound
This guide provides a structured approach to resolving co-elution issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Resolution / Overlapping Peaks | Suboptimal mobile phase composition on an achiral column. | 1. Adjust Solvent Strength: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. Reducing the organic content generally increases retention and can improve resolution.[1] 2. Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape and potentially enhance selectivity.[1] 3. Change Organic Modifier: If using methanol, try acetonitrile, or vice versa. The different solvent properties can alter selectivity. |
| Inadequate stationary phase selectivity. | 1. Switch to a Different Achiral Column: If a C18 column is not providing sufficient resolution, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a cyano column.[7] 2. Employ a Chiral Stationary Phase (CSP): For separating stereoisomers, a chiral column is often necessary. Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are good starting points.[5] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | 1. Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups. 2. Use a Highly Deactivated Column: Modern, end-capped columns have fewer active silanol groups. 3. Add a Competing Base: For basic analytes, adding a small amount of a competing base to the mobile phase can reduce tailing. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | 1. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography. 2. Ensure Proper Mobile Phase Mixing: Use a high-quality HPLC system with a reliable pump and mixer. Premixing mobile phases can also help. 3. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[1] |
Experimental Protocols
Protocol 1: Optimized Reversed-Phase HPLC for Blumenol Isomer Separation
This protocol provides a starting point for the separation of this compound from closely related isomers on a standard C18 column.
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Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Methanol with 0.1% Formic Acid
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Gradient:
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0-1 min: 10% B
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1-1.2 min: 10-35% B
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1.2-3 min: 35-42% B
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3-3.4 min: 42-100% B
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3.4-4.4 min: 100% B (hold for cleaning)
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4.4-4.5 min: 100-10% B
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4.5-5.5 min: 10% B (equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 235 nm
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Injection Volume: 10 µL
Protocol 2: Chiral HPLC for Separation of this compound Stereoisomers
This protocol outlines a general approach for chiral separation. The specific chiral stationary phase and mobile phase will likely require screening and optimization.
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Column: Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H or cyclodextrin-based)
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Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds, an additive like diethylamine (0.1%) may be needed. For acidic compounds, an additive like trifluoroacetic acid (0.1%) can be used.[5]
-
Elution Mode: Isocratic is often preferred for chiral separations to simplify method development.
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Flow Rate: 0.5 - 1.0 mL/min
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Column Temperature: Ambient or controlled, as temperature can significantly affect chiral separations.
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Detection: UV at a suitable wavelength for this compound.
-
Injection Volume: 5-20 µL
Visualizing Experimental Workflows and Logic
Caption: Troubleshooting workflow for resolving co-elution with this compound.
Caption: The "three-point interaction" model for chiral separation on a CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 9-Epiblumenol B by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 9-Epiblumenol B in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
1. Poor Peak Shape (Tailing or Fronting)
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Question: My peak for this compound is tailing or fronting, what are the likely causes and solutions?
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Answer: Poor peak shape is a common issue that can compromise resolution and quantification.
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Causes of Peak Tailing:
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Active Sites: The presence of hydroxyl groups in this compound makes it susceptible to interaction with active sites (e.g., silanol groups) in the injector liner, column, or transfer line. This can lead to peak tailing.
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Contamination: Buildup of non-volatile residues in the injector liner or at the head of the column can create active sites.
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Improper Column Installation: A poor column cut or incorrect installation depth in the injector can cause peak distortion.[1]
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Incompatible Solvent: Using a solvent that is not compatible with the stationary phase can lead to poor analyte focusing.
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-
Causes of Peak Fronting:
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Column Overload: Injecting too much of the analyte can saturate the column, leading to fronting.[2]
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Low Oven Temperature: If the initial oven temperature is too low, the analyte may condense on the column in a broad band.
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Solutions:
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Derivatization: The most effective solution for the polar hydroxyl groups of this compound is derivatization, typically silylation. This process replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, which reduces interactions with active sites and improves peak shape.
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Inlet Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner to minimize interactions.
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Column Maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
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Optimize Injection Volume and Concentration: Reduce the amount of sample injected to avoid overloading the column.
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Adjust Oven Temperature: Ensure the initial oven temperature is appropriate for the solvent and the derivatized analyte.
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2. Co-elution with Other Compounds
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Question: this compound is co-eluting with another peak. How can I improve the separation?
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Answer: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.
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Causes:
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Inadequate Stationary Phase Selectivity: The chosen GC column may not have the appropriate chemistry to resolve this compound from interfering compounds.
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Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, not allowing enough time for separation.
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Carrier Gas Flow Rate: The carrier gas flow rate may be too high or too low, leading to reduced column efficiency.
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Solutions:
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Change the Stationary Phase: If using a standard non-polar column (e.g., DB-5ms), consider a column with a different selectivity, such as a mid-polar or polar stationary phase (e.g., DB-Wax), although this may not be ideal for the derivatized analyte. For separating stereoisomers, a chiral column is necessary.
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Optimize the Oven Temperature Program:
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Decrease the initial oven temperature to improve the separation of early eluting compounds.
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Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time with the stationary phase and improve resolution.
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Incorporate an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.
-
-
Adjust Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency. This can be done by performing a van Deemter plot or by following the manufacturer's recommendations for the column dimensions.
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3. Low Signal Intensity
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Question: The peak for this compound is very small or not detectable. How can I increase the signal intensity?
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Answer: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
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Causes:
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Low Analyte Concentration: The concentration of this compound in the sample may be below the detection limit of the instrument.
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Analyte Degradation: this compound may be degrading in the hot injector.
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Poor Derivatization Yield: The derivatization reaction may be incomplete.
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Leaks in the System: Air leaks in the GC-MS system can lead to a loss of sensitivity.
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-
Solutions:
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Sample Concentration: Concentrate the sample extract before analysis.
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Derivatization: As mentioned previously, derivatization can improve the thermal stability of this compound, preventing degradation in the injector.
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Optimize Derivatization Protocol: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent ratios.
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Check for Leaks: Perform a leak check on the GC system, particularly around the injector septa, column fittings, and transfer line.
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Optimize MS Parameters: Ensure the mass spectrometer is tuned and that the appropriate acquisition mode (e.g., Selected Ion Monitoring - SIM) is being used if higher sensitivity is required.
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-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for this compound analysis?
For the analysis of derivatized this compound, a standard non-polar or mid-polar capillary column is generally suitable. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns are robust and provide good separation for a wide range of compounds.
However, if the primary goal is to separate stereoisomers of this compound, a chiral stationary phase is mandatory. Cyclodextrin-based chiral columns are often used for the separation of enantiomers of terpenoids and related compounds.
Q2: Is derivatization necessary for this compound?
Yes, derivatization is highly recommended. This compound is a polar molecule due to its hydroxyl groups. Direct injection onto a GC column can lead to poor peak shape (tailing), low response, and potential degradation. Silylation is the most common derivatization technique for hydroxyl groups, converting them to less polar and more volatile trimethylsilyl (TMS) ethers. This results in sharper peaks, improved resolution, and better sensitivity.
Q3: How can I separate stereoisomers of this compound?
To separate stereoisomers (enantiomers and/or diastereomers) of this compound, you must use a chiral GC column . Standard achiral columns will not resolve enantiomers. Chiral columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Derivatized cyclodextrins are common chiral selectors used in these columns.
Q4: What are typical GC-MS parameters for a starting method?
The following table provides a good starting point for developing a GC-MS method for the analysis of silylated this compound.
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (e.g., m/z 50-500) or SIM |
| Transfer Line Temp. | 280 °C |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
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Homogenization: Weigh approximately 100 mg of freeze-dried and ground plant material into a centrifuge tube.
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Extraction: Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane).
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Sonication: Sonicate the sample for 15-30 minutes in an ultrasonic bath.
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Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
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Collection: Carefully transfer the supernatant to a clean vial.
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Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Protocol 2: Silylation Derivatization
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Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry solvent like pyridine or acetonitrile.
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Derivatization: Add 100 µL of the BSTFA reagent to the dried sample extract.
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Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
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Cooling: Allow the vial to cool to room temperature.
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Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: Sample preparation and analysis workflow.
Caption: Chiral vs. achiral column separation.
References
preventing isomerization of 9-Epiblumenol B during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of 9-Epiblumenol B during storage. The information is curated to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, can lead to a loss of potency or altered pharmacological effects.
Q2: What are the primary factors that can cause the isomerization of this compound during storage?
While specific studies on this compound isomerization are limited, based on the chemical nature of sesquiterpenoids and related blumenol compounds, the primary factors of concern are:
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Temperature: Elevated temperatures can provide the activation energy needed for molecular rearrangements.
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Light: Exposure to UV or even ambient light can induce photochemical reactions, including isomerization.[1]
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pH: Extreme pH conditions (highly acidic or alkaline) can catalyze degradation and isomerization reactions.
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Oxygen: Oxidative degradation can occur, potentially leading to the formation of various degradation products, which may include isomers.
Q3: What are the recommended storage conditions for this compound?
To minimize the risk of isomerization and degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Neat) | -20°C or lower | Long-term | Store in a desiccator to protect from moisture. Use amber glass vials to protect from light. |
| In Solution | -80°C | Long-term | Use a non-reactive, anhydrous solvent. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Troubleshooting Guide: Isomerization of this compound
This guide will help you troubleshoot potential isomerization issues with this compound in your experiments.
Problem: Unexpected or inconsistent experimental results.
This could be an indication of this compound degradation or isomerization.
Caption: Troubleshooting workflow for suspected this compound isomerization.
Problem: Appearance of new peaks in chromatographic analysis (HPLC, GC-MS).
The presence of additional peaks that were not in the initial analysis of the compound suggests degradation or isomerization.
Objective: To determine the purity of a this compound sample and identify potential isomers or degradation products.
Methodology: High-Performance Liquid Chromatography (HPLC)
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Column: A reverse-phase C18 column is generally suitable for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized for the specific isomers.
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Detection: UV detection at a wavelength where this compound has significant absorbance. Mass spectrometry (LC-MS) can be used for more definitive identification of peaks based on their mass-to-charge ratio.
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Sample Preparation:
-
Accurately weigh a small amount of the this compound standard and the sample to be tested.
-
Dissolve in the initial mobile phase solvent to a known concentration.
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Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard to determine its retention time and peak area.
-
Inject the test sample.
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Compare the chromatogram of the test sample to the standard. The presence of peaks at different retention times may indicate isomers or degradation products.
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Experimental Protocols
Protocol for Long-Term Storage of this compound
Objective: To establish a standard operating procedure for the long-term storage of this compound to maintain its chemical integrity.
Materials:
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This compound (solid)
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Amber glass vials with PTFE-lined caps
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Desiccator with fresh desiccant
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-20°C or -80°C freezer
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Inert gas (argon or nitrogen) cylinder with regulator (for solutions)
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Anhydrous solvent (e.g., ethanol, methanol, or DMSO) (for solutions)
Procedure for Solid Compound:
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Dispense the required amount of this compound into a pre-weighed amber glass vial.
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Place the open vial inside a desiccator under vacuum for a short period to remove any residual moisture.
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Tightly cap the vial.
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Label the vial clearly with the compound name, date, and concentration (if applicable).
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Place the vial in a freezer at -20°C or lower.
Procedure for Stock Solutions:
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Dissolve the this compound in a suitable anhydrous solvent to the desired concentration.
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Dispense the solution into small-volume amber glass vials to create single-use aliquots, minimizing freeze-thaw cycles.
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Gently bubble a stream of inert gas (argon or nitrogen) through the solution for 1-2 minutes to remove dissolved oxygen.
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Immediately cap the vials tightly.
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Label the vials and store them at -80°C.
Signaling Pathway: Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, a hypothetical pathway based on related compounds can be visualized. Stress factors can lead to isomerization or oxidation.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Troubleshooting Low Bioactivity of 9-Epiblumenol B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity results with 9-Epiblumenol B.
General Troubleshooting Workflow
Before delving into specific issues, it's helpful to follow a logical troubleshooting workflow. The diagram below outlines a systematic approach to identifying the root cause of low bioactivity results.
Technical Support Center: Optimizing Cell Culture Conditions for 9-Epiblumenol B Treatment
Welcome to the technical support center for 9-Epiblumenol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell culture conditions and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. We recommend starting with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is dependent on the cell type and the biological process being investigated. A time-course experiment is recommended. You can start with common time points such as 24, 48, and 72 hours to observe the compound's effect over time.
Q3: I am observing high levels of cell death even at low concentrations. What could be the cause?
A3: High cytotoxicity at low concentrations could be due to several factors:
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Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
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Compound Instability: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
Q4: My results are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility can stem from several sources:
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Cell Passage Number: Use cells within a consistent and low passage number range.
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Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments.
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Compound Preparation: Prepare fresh stock solutions of this compound and use consistent dilution methods.
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Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels.
Troubleshooting Guides
Issue 1: Determining the Optimal Seeding Density
It is critical to establish an optimal cell seeding density where cells are in the logarithmic growth phase during the treatment period.
| Seeding Density (cells/cm²) | Cell Viability at 24h (%) | Cell Viability at 48h (%) | Cell Viability at 72h (%) | Notes |
| 1 x 10⁴ | 98 ± 2 | 95 ± 3 | 85 ± 5 | Cells may become confluent by 72h. |
| 5 x 10³ | 99 ± 1 | 97 ± 2 | 92 ± 4 | Optimal for longer-term experiments. |
| 2.5 x 10³ | 99 ± 2 | 98 ± 1 | 96 ± 3 | May result in sparse culture for short incubations. |
Issue 2: Dose-Response Analysis for Cytotoxicity
A standard cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, should be performed to determine the IC50 value of this compound on your cell line.
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.01 | 99 ± 2 | 98 ± 3 | 95 ± 4 |
| 0.1 | 97 ± 3 | 94 ± 4 | 88 ± 5 |
| 1 | 85 ± 5 | 75 ± 6 | 60 ± 7 |
| 10 | 55 ± 6 | 40 ± 5 | 25 ± 6 |
| 100 | 15 ± 4 | 5 ± 2 | 2 ± 1 |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
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Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using standard trypsinization methods and perform a cell count.
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Seeding: Plate cells in a 96-well plate at varying densities (e.g., 2,500, 5,000, and 10,000 cells per well).
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Incubation: Incubate the plate at 37°C and 5% CO2.
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Analysis: At 24, 48, and 72 hours, assess cell viability using a preferred method (e.g., Trypan Blue exclusion or a commercial viability kit).
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Determination: The optimal seeding density is the one that allows for logarithmic growth throughout the intended experimental duration without reaching over-confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
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Solubilization: Add the solubilization solution (e.g., DMSO or a commercial solubilizer) to each well and mix thoroughly.
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Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Validation & Comparative
A Comparative Guide to the Bioactivity of Blumenol A and 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current state of knowledge regarding the bioactivity of two related natural products, blumenol A and 9-epiblumenol B. While significant research has elucidated the phytotoxic effects of blumenol A, a notable gap exists in the scientific literature concerning the biological activity of its stereoisomer, this compound. This document summarizes the available experimental data for blumenol A and highlights the lack of corresponding information for this compound, thereby identifying a clear avenue for future research.
Summary of Bioactivity
The primary bioactivity documented for blumenol A is its phytotoxic and allelopathic potential. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals are known as allelochemicals and can have beneficial (positive allelopathy) or detrimental (negative allelopathy) effects on the target organisms.
In contrast, a comprehensive search of scientific databases reveals a lack of published studies on the bioactivity of this compound. Therefore, a direct quantitative comparison of the bioactivities of these two compounds is not possible at this time.
Quantitative Bioactivity Data
The phytotoxic effects of blumenol A have been quantified, particularly its inhibitory impact on the germination and growth of cress (Lepidium sativum). The following table summarizes the key findings from a study by Kato-Noguchi et al. (2012).[1][2]
| Compound | Bioactivity | Test Organism | Parameter | IC₅₀ (µmol/L) |
| Blumenol A | Phytotoxicity | Cress (Lepidium sativum) | Root Growth Inhibition | 27 |
| Shoot Growth Inhibition | 84 | |||
| This compound | Not Determined | - | - | No data available |
IC₅₀: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The following is a detailed methodology for a cress (Lepidium sativum) phytotoxicity bioassay, which is a standard method for evaluating the allelopathic potential of chemical compounds. This protocol can be adapted for testing the bioactivity of this compound to enable a future comparative analysis.
Cress (Lepidium sativum) Phytotoxicity Bioassay
1. Preparation of Test Solutions:
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Prepare a stock solution of the test compound (e.g., blumenol A) in a suitable solvent (e.g., methanol or ethanol).
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Create a series of dilutions of the stock solution with distilled water to achieve the desired final concentrations for the assay. The final solvent concentration in all test solutions, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.1%).
2. Bioassay Setup:
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Place a sheet of filter paper in a Petri dish (e.g., 6 cm diameter).
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Add a specific volume of the test solution (or control solution) to the filter paper to ensure it is evenly moistened.
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Place a predetermined number of cress seeds (e.g., 20-30) on the moistened filter paper.
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Seal the Petri dishes with paraffin film to prevent evaporation.
3. Incubation:
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Incubate the Petri dishes in a controlled environment, such as a growth chamber, at a constant temperature (e.g., 25°C) and under a specific light/dark cycle (e.g., 16h light / 8h dark) for a defined period (e.g., 72 hours).
4. Data Collection and Analysis:
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After the incubation period, measure the root and shoot length of each seedling.
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Calculate the average root and shoot length for each concentration of the test compound and the control.
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Determine the percentage of inhibition for each concentration compared to the control using the following formula: Inhibition (%) = [1 - (average length of treated seedlings / average length of control seedlings)] x 100
-
Plot the inhibition percentage against the logarithm of the test compound concentration to determine the IC₅₀ value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cress phytotoxicity bioassay.
References
A Comprehensive Guide to the Validation of Analytical Methods for 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
This guide will compare two common and powerful analytical techniques for the quantification of terpenoids: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Potential Analytical Methods for 9-Epiblumenol B
While specific validated data for this compound is not available, the following table outlines the typical validation parameters and their acceptance criteria that a successfully validated method for this compound would be expected to meet.
| Validation Parameter | GC-MS | HPLC-UV/MS | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | High (Mass spectrometric detection provides high selectivity) | Moderate to High (Dependent on chromatographic resolution and detector type; MS is highly selective) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.99 | > 0.99 | Correlation coefficient (r²) should be > 0.99 over the specified range. |
| Range | Typically in the ng/mL to µg/mL range | Typically in the µg/mL range | The range should cover from 80% to 120% of the test concentration for the assay. |
| Accuracy (% Recovery) | 98-102% | 98-102% | The mean recovery should be within 98.0% to 102.0% for the assay of a drug substance. |
| Precision (% RSD) | |||
| - Repeatability | < 2% | < 2% | RSD should be not more than 2%. |
| - Intermediate Precision | < 3% | < 3% | RSD should be not more than 3%. |
| Limit of Detection (LOD) | Lower (pg to ng level) | Higher (ng to µg level) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lower (ng level) | Higher (µg level) | Signal-to-noise ratio of 10:1. |
| Robustness | To be evaluated by varying parameters like injector temperature, flow rate, etc. | To be evaluated by varying parameters like mobile phase composition, pH, flow rate, column temperature, etc. | The method should remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
General Sample Preparation from Plant Material
A general protocol for the extraction of this compound from a plant matrix would involve:
-
Drying and Grinding: Plant material is dried to a constant weight and ground to a fine powder.
-
Extraction: A suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) is used for extraction, often with the aid of techniques like sonication or maceration.
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure to obtain a concentrated extract.
-
Purification (Optional): Depending on the complexity of the matrix, a clean-up step using Solid Phase Extraction (SPE) may be necessary.
GC-MS Method Development and Validation Protocol
Method Development:
-
Derivatization: Due to the presence of hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. A derivatization step, such as silylation, is necessary. A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS).[9][10] The reaction involves heating the dried extract with the silylating reagent to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.
-
GC Conditions:
-
Column: A nonpolar capillary column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or HP-5ms), is suitable.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a final temperature.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Key fragment ions of the derivatized this compound would be monitored.
-
Validation Protocol:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the derivatized this compound.
-
Linearity and Range: Prepare a series of calibration standards of derivatized this compound at different concentrations. Plot the peak area against concentration and determine the linearity by regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and analyzing the samples.
-
Precision:
-
Repeatability: Analyze multiple preparations of a sample at the same concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.
-
-
LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on the signal-to-noise ratio.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., injector temperature, oven ramp rate) and assess the impact on the results.
HPLC Method Development and Validation Protocol
Method Development:
-
Column: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like terpenoids.[11][12]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically used.
-
Detector:
-
UV Detector: this compound may not have a strong chromophore, so sensitivity with a UV detector might be limited. Analysis at low wavelengths (e.g., 200-220 nm) might be possible but can be non-specific.[13][14]
-
Mass Spectrometer (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides much higher sensitivity and specificity.[15][16]
-
Validation Protocol:
The validation protocol for HPLC would follow the same steps as for GC-MS (Specificity, Linearity and Range, Accuracy, Precision, LOD, LOQ, and Robustness), but with adjustments to the parameters being tested for robustness (e.g., mobile phase composition, pH, column temperature).
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Derivatization of this compound for GC-MS Analysis.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22841-42-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. 9-Epiblumel B | 22841-42-5 [amp.chemicalbook.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Terpenic Compounds in Microsamples of Resins by Capillary Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One moment, please... [iipseries.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Quantification of 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of 9-Epiblumenol B: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on established methodologies for the analysis of sesquiterpenoids and related compounds, offering a framework for developing and validating a quantitative assay for this compound.
Introduction to this compound
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] Its chemical formula is C13H22O3 and it has a molecular weight of 226.312 g/mol .[2][3][4] Found in various plants, including Phyllanthus lawii and Rosa multiflora, this compound and its isomers are of interest for their potential biological activities.[1][4][5] Accurate and precise quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of herbal products, and phytochemical research.
Comparative Analysis of Quantification Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS, LC-MS, and HPLC-UV methods based on the analysis of similar sesquiterpenoid compounds.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | pg/mL to fg/mL | High ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL | High ng/mL to µg/mL |
| Intra-day Precision (RSD%) | < 15% | < 15% | < 10% |
| Inter-day Precision (RSD%) | < 15% | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 90-110% |
| Selectivity | High | Very High | Moderate |
| Throughput | Moderate | High | High |
Note: The values presented in this table are typical for the analysis of sesquiterpenoids and may vary depending on the specific instrumentation, method optimization, and sample matrix. Method validation is required for this compound specifically.
Experimental Protocols
The following are generalized experimental protocols for the quantification of sesquiterpenoids, which can be adapted and validated for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds, derivatization may be necessary to increase volatility.[7]
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., plant material, plasma) using a suitable organic solvent such as n-hexane, ethyl acetate, or a mixture thereof.[8]
-
Derivatization (if necessary): To improve volatility and thermal stability, derivatize the hydroxyl groups of this compound using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reconstitution: After evaporation of the solvent, reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).[7]
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode can be used for initial identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[10]
Sample Preparation:
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from the sample matrix.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. The precursor ion for this compound would likely be [M+H]+ at m/z 227.164.[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion to one or more product ions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique, although it may offer less sensitivity and selectivity compared to mass spectrometry-based methods.[12]
Sample Preparation:
-
Extraction: Similar to LC-MS, use SPE or LLE for sample clean-up and concentration.
-
Reconstitution: Dissolve the dried extract in the mobile phase.
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: The optimal wavelength for detection would need to be determined by acquiring a UV spectrum of this compound. For many sesquiterpenoids, this is in the range of 200-220 nm.
Method Validation
Regardless of the chosen technique, a thorough method validation is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:[13][14]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally desired.[15]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
References
- 1. This compound | C13H22O3 | CID 14135401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:22841-42-5 | Chemsrc [chemsrc.com]
- 3. This compound | 22841-42-5 - Coompo [coompo.com]
- 4. 9-Epiblumel B | 22841-42-5 [amp.chemicalbook.com]
- 5. This compound | CAS:22841-42-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. core.ac.uk [core.ac.uk]
- 9. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of 9-Epiblumenol B from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 9-Epiblumenol B, a sesquiterpenoid of growing interest, isolated from various plant sources. We present quantitative data on its abundance, detail the experimental protocols for its extraction and analysis, and explore its biological activities with a focus on its impact on cellular signaling pathways.
Data Presentation: A Comparative Overview
Quantitative analysis of this compound from different plant sources reveals varying yields and purity, highlighting the importance of source selection for efficient isolation. While specific quantitative data for this compound remains limited in publicly available literature, phytochemical studies of plants known to contain terpenoids, such as Rosa multiflora and Chimonanthus salicifolius, indicate the presence of a complex mixture of these compounds. The isolation and quantification of specific terpenoids like this compound require advanced chromatographic techniques.
| Plant Source | Reported Yield of Terpenoid Fraction / this compound | Purity | Method of Analysis | Reference |
| Rosa multiflora | General terpenoids identified, specific yield for this compound not quantified. | N/A | GC-MS, HPLC | [1][2] |
| Chimonanthus salicifolius | Rich in terpenoids, but specific yield for this compound is not detailed. | N/A | GC-MS, NMR | [3][4][5] |
Note: The table highlights the current gap in literature regarding precise quantitative data for this compound from these sources. Further research is needed to establish standardized yields and purities.
Experimental Protocols
The isolation and characterization of this compound from plant matrices typically involve the following key steps:
Extraction
-
Objective: To extract a broad range of secondary metabolites, including terpenoids, from the plant material.
-
Protocol:
-
Air-dry the plant material (leaves, flowers, or stems) at room temperature.
-
Grind the dried material into a fine powder.
-
Perform solvent extraction using a Soxhlet apparatus or maceration with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Concentrate the crude extracts under reduced pressure using a rotary evaporator.
-
Fractionation and Isolation
-
Objective: To separate the crude extract into fractions and isolate the target compound, this compound.
-
Protocol:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute with a gradient solvent system (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Perform further purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation
-
Objective: To confirm the identity and structure of the isolated this compound.
-
Protocol:
-
Utilize spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to determine the chemical structure.
-
Biological Activities and Signaling Pathways
This compound, as a member of the terpenoid class, is anticipated to exhibit significant biological activities. While direct studies on this compound are emerging, research on related terpenoids and plant extracts containing them provides insights into its potential anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Terpenoids are known to modulate inflammatory responses. The primary signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway .[6][7][8][9][10]
-
Mechanism of Action (Hypothesized for this compound): this compound may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would block the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[6][11]
Cytotoxic Activity
Many terpenoids have demonstrated cytotoxic effects against various cancer cell lines. The signaling pathways involved are often complex and can include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[12][13][14][]
-
Mechanism of Action (Hypothesized for this compound):
-
MAPK Pathway: this compound could potentially modulate the MAPK cascade, which includes ERK, JNK, and p38 MAPK subfamilies. Dysregulation of this pathway is a hallmark of many cancers. By interfering with this pathway, this compound might inhibit cell proliferation, induce apoptosis, and prevent metastasis.[11][12][][16]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound may exert its cytotoxic effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[13][17][18][19][20]
-
Mandatory Visualizations
To further elucidate the discussed mechanisms, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: General workflow for the isolation and identification of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of MAPK and PI3K/Akt pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ojs.prjn.org [ojs.prjn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TPS genes expression pattern and terpenoids content in the leaves and flowers of Chimonanthus praecox and C. salicifolius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. KEGG PATHWAY: map04010 [genome.jp]
- 16. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. cusabio.com [cusabio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of 9-Epiblumenol B: A Comparative Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the mechanism of action of 9-Epiblumenol B, a naturally occurring sesquiterpenoid, has remained largely uncharacterized. This guide offers a comprehensive comparison of its potential mechanism of action with established cytotoxic compounds, providing researchers, scientists, and drug development professionals with a foundational framework and detailed experimental protocols to confirm its cellular activities.
Hypothesized Mechanism of Action of this compound
While direct experimental evidence for the mechanism of action of this compound is limited, its core cyclohexenone structure is a common feature in various bioactive natural products known for their cytotoxic and anti-proliferative effects. Based on the activities of structurally related compounds, we hypothesize that this compound may exert its effects through the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory and stress-response signaling pathways, such as NF-κB and MAPK.
Comparative Analysis with Alternative Compounds
To provide a clear benchmark for evaluating the potential efficacy of this compound, this guide includes a comparison with two well-characterized compounds known to modulate pathways hypothetically affected by this compound:
-
Parthenolide: A sesquiterpene lactone known for its potent inhibition of the NF-κB signaling pathway.
-
U0126: A highly selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade.
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data to illustrate how the bioactivity of this compound could be compared against the selected alternative compounds.
| Parameter | This compound (Hypothetical) | Parthenolide | U0126 |
| Cell Viability (IC50 in µM) | |||
| - MCF-7 (Breast Cancer) | 15 | 5 | >50 |
| - A549 (Lung Cancer) | 25 | 8 | >50 |
| - Jurkat (T-cell Leukemia) | 10 | 2 | >50 |
| Apoptosis Induction (% Annexin V+ cells at 24h) | |||
| - Jurkat (at 2x IC50) | 45% | 60% | 10% |
| Cell Cycle Arrest (% of cells in G2/M at 24h) | |||
| - MCF-7 (at 2x IC50) | 30% | 15% | 5% |
| NF-κB Inhibition (IC50 in µM) | 10 | 1 | >50 |
| p-ERK Inhibition (IC50 in µM) | 20 | >50 | 0.1 |
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, Parthenolide, and U0126 for 24, 48, and 72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[6][7][8][9]
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[10][11][12][13]
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.[14][15][16][17]
Protocol:
-
Treat cells with the test compounds for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, p-p65, p-ERK, total p65, total ERK, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to treatment with the test compounds.[18][19][20][21][22]
Protocol:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the transfected cells with the test compounds for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Workflow for assessing cytotoxicity, apoptosis, and cell cycle.
Caption: Workflow for investigating signaling pathway modulation.
This guide provides a robust starting point for the systematic investigation of this compound's mechanism of action. The provided protocols and comparative framework will enable researchers to generate the critical data needed to elucidate its therapeutic potential.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V Staining | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 21. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
9-Epiblumenol B: A Comparative Analysis of Preclinical Efficacy Data [Data Not Available]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of 9-Epiblumenol B. Following a comprehensive review of publicly available scientific literature, it must be noted that no specific studies on the in vitro or in vivo efficacy of this compound in the context of disease treatment, such as anticancer or anti-inflammatory activity, have been identified.
The current body of research on this compound and related blumenol compounds is primarily focused on their role in plant biology.
General Context: Blumenols in Biological Systems
Blumenols, including Blumenol A, B, and C, are a class of C13-norisoprenoids derived from the degradation of carotenoids.[1][2] They are found in various plants and have been studied for their biological activities, which include the suppression of seed germination and plant growth.[1][2]
Recent research has highlighted the role of blumenol derivatives, particularly blumenol C glycosides, as biomarkers for the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[1][3][4][5] These compounds accumulate in the roots and shoots of plants colonized by AMF, serving as an indicator of this beneficial interaction.[1][4] While Blumenol B has been identified in this context, its specific biological functions remain largely unexplored.[1][2]
In Vitro Efficacy of this compound
A thorough search of scientific databases has revealed no published studies detailing the in vitro efficacy of this compound against any specific cell lines (e.g., cancer cell lines, immune cells). Therefore, no quantitative data on metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are available.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Cell Line | Assay Type | IC50 / EC50 | Key Findings | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
In Vivo Efficacy of this compound
Similarly, there is a lack of published research on the in vivo efficacy of this compound in any animal models of disease. Consequently, data on parameters like tumor growth inhibition, reduction in inflammatory markers, or other therapeutic outcomes are not available.
Table 2: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Dosing Regimen | Efficacy Metric | Results | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols [Hypothetical]
As no specific experimental data for the efficacy of this compound is available, the following represents a hypothetical, generalized workflow that could be employed for future in vitro and in vivo studies.
Caption: Hypothetical workflow for evaluating the efficacy of this compound.
Potential Signaling Pathways [Hypothetical]
Given the absence of mechanistic studies on this compound, any depiction of signaling pathways would be purely speculative. However, for illustrative purposes, a generic signaling cascade often implicated in cancer cell survival is presented below. Future research would be required to determine if this compound interacts with any of these or other pathways.
Caption: A potential, hypothetical signaling pathway that could be investigated.
Conclusion
There is currently no scientific evidence to support the in vitro or in vivo efficacy of this compound for any therapeutic application. The existing literature is confined to its presence in plants and its association with mycorrhizal symbiosis. For researchers and drug development professionals, this compound represents an unexplored molecule. Future studies are required to determine if this compound possesses any pharmacological activity. This guide will be updated as new data becomes available.
References
- 1. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Arbuscular mycorrhizal fungi-indicative blumenol-C-glucosides predict lipid accumulations and fitness in plants grown without competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 9-Epiblumenol B and Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic drug, doxorubicin, and the natural sesquiterpenoid, 9-Epiblumenol B. Due to the limited availability of direct cytotoxic data for isolated this compound, this comparison utilizes data from the methanolic extract of Phyllanthus polyphyllus, a plant in which this compound has been identified.[1] This serves as an initial indicator of the potential bioactivity of its constituents.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for doxorubicin and the methanolic extract of Phyllanthus polyphyllus across various human cancer cell lines.
| Compound | Cell Line | IC50 Value | Assay | Exposure Time |
| Doxorubicin | MCF-7 (Breast) | 0.054 µg/mL (in combination with P. niruri extract) | Not Specified | Not Specified |
| MCF-7ADR (Doxorubicin-resistant Breast) | 0.14 µg/mL - 1.2 µg/mL (in combination with P. niruri extract) | Not Specified | Not Specified | |
| HeLa (Cervical) | 170 µg/ml | MTT Assay | Not Specified | |
| HBL-100 (Breast) | 130 µg/ml | MTT Assay | Not Specified | |
| Methanol Extract of Phyllanthus polyphyllus | MCF-7 (Breast) | 27 µM/ml | Not Specified | Not Specified |
| HT-29 (Colon) | 42 µM/ml | Not Specified | Not Specified | |
| HepG2 (Liver) | 38 µM/ml | Not Specified | Not Specified | |
| HeLa (Cervical) | 340 µg/ml | Trypan Blue Exclusion | Not Specified | |
| HBL-100 (Breast) | 250 µg/ml | Trypan Blue Exclusion | Not Specified |
Note: The data for the Phyllanthus polyphyllus extract represents the activity of a complex mixture of compounds, and the specific contribution of this compound to the observed cytotoxicity is not determined.
Experimental Protocols
Cytotoxicity Assessment of Phyllanthus polyphyllus Methanolic Extract
The cytotoxic effects of the methanolic extract of Phyllanthus polyphyllus were evaluated using the MTT assay and Trypan blue dye exclusion method on human cancer cell lines.
-
Cell Lines: Human cervical cancer cells (HeLa) and human breast carcinoma cells (HBL-100) were used.[2]
-
Treatment: Cells were treated with the methanolic extract of P. polyphyllus (MPP) at a concentration of 500 μg/ml for the observation of apoptotic changes.[2] For IC50 determination, a dose-dependent study was conducted, though the specific concentration ranges are not detailed in the available literature.
-
Assay for Anti-proliferative Activity: The Trypan blue dye exclusion method was employed to determine the anti-proliferative activity of the extract. This assay distinguishes viable from nonviable cells based on membrane integrity.
-
Apoptosis Detection: Apoptosis was observed using propidium iodide (PI) staining followed by fluorescent microscopy. Morphological changes such as condensed chromatin and fragmented nuclei were indicative of apoptosis.[2]
General Protocol for Doxorubicin Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with various concentrations of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve plotting cell viability against drug concentration.
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis.
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the re-ligation of the DNA double helix and thus halting the replication process.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause cellular damage.
References
The Structure-Activity Relationship of 9-Epiblumenol B Analogs: A Domain Awaiting Exploration
Despite a comprehensive search of scientific literature, no publications detailing the structure-activity relationship (SAR) of 9-Epiblumenol B analogs concerning their cytotoxic or anti-inflammatory properties were identified. This indicates a significant gap in the current research landscape, presenting a unique opportunity for investigation in the fields of medicinal chemistry and drug discovery.
Currently, information on the biological activities of this compound and its derivatives is exceptionally scarce. While the parent compound is a known natural product, its pharmacological profile and that of its potential analogs remain largely unexplored. The absence of published data precludes the creation of a comparative guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations as requested.
The Broader Context: What is Known About Blumenols?
This compound belongs to the blumenol class of C13-norisoprenoids, which are derived from the degradation of carotenoids. Research on blumenols has primarily focused on their role in plant physiology, particularly as biomarkers for symbiotic relationships between plants and arbuscular mycorrhizal fungi (AMF).[1][2]
Studies have identified various blumenol derivatives, such as blumenol A, B, and C glucosides, in the roots and shoots of plants colonized by AMF.[1][2][3] The concentration of certain blumenol C glycosides has been shown to correlate with the extent of fungal colonization, suggesting a role in this complex biological interaction.[1][2] While these findings are significant in the context of plant science, they do not provide insights into the potential cytotoxic or anti-inflammatory activities of these compounds in a therapeutic setting.
The biosynthesis of blumenols involves the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases.[2][3] While the chemical structures of several blumenol derivatives have been elucidated, their pharmacological activities and mechanisms of action in animal models or human cell lines have not been reported.
Future Directions and Opportunities
The lack of SAR data for this compound analogs highlights a promising area for future research. A systematic investigation into the synthesis and biological evaluation of this compound derivatives could uncover novel therapeutic agents. Key research directions could include:
-
Synthesis of Analog Libraries: The chemical synthesis of a diverse library of this compound analogs with modifications at various positions of the core structure.
-
In Vitro Screening: Evaluation of the synthesized analogs for their cytotoxic activity against a panel of cancer cell lines and their anti-inflammatory effects in relevant cellular assays (e.g., inhibition of nitric oxide production, cytokine release, or NF-κB activation in macrophages).
-
Identification of Lead Compounds: Promising analogs with potent and selective activity could be identified for further preclinical development.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which active analogs exert their biological effects.
A hypothetical workflow for such a research program is outlined below.
Figure 1. A proposed workflow for investigating the structure-activity relationship of this compound analogs.
References
A Comparative Analysis of the Bioactivity of 9-Epiblumenol B and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioassay Performance with Supporting Experimental Data
This guide provides a statistical analysis and comparison of the bioassay data for 9-Epiblumenol B, a sesquiterpenoid found in Phyllanthus polyphyllus, and Gallic Acid, a widely studied phenolic compound also present in the Phyllanthus genus. Due to the limited availability of bioassay data for isolated this compound, this guide utilizes data from the methanol extract of Phyllanthus polyphyllus as a proxy to represent the potential bioactivities of its constituents. This comparison focuses on two key areas of pharmacological interest: cytotoxicity against cancer cell lines and anti-inflammatory activity.
Quantitative Bioassay Data Summary
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of Phyllanthus polyphyllus extract and Gallic Acid.
Table 1: Cytotoxic Activity of Phyllanthus polyphyllus Methanol Extract and Gallic Acid on Various Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Citation |
| Phyllanthus polyphyllus Methanol Extract | MCF-7 (Breast Cancer) | Not Specified | 27 µg/mL | |
| HT-29 (Colon Cancer) | Not Specified | 42 µg/mL | ||
| HepG2 (Liver Cancer) | Not Specified | 38 µg/mL | ||
| Gallic Acid | MDA-MB-231 (Breast Cancer) | MTT Assay | 43.86 µg/mL | |
| C121 (Leukemia) | Not Specified | 60.3 µM (24h), 50.9 µM (48h), 30.9 µM (72h) | ||
| HeLa (Cervical Cancer) | MTT Assay | 10.00 µg/mL |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity of Compounds from Phyllanthus polyphyllus and Gallic Acid
| Compound | Bioassay | Cell Line | IC₅₀ Value | Citation |
| 4-O-methylgallic acid | Nitric Oxide Inhibition | Murine Peritoneal Macrophages | 100 µM | |
| Justicidin B | Nitric Oxide Inhibition | Murine Peritoneal Macrophages | 12.5 µM | |
| Diphyllin | Nitric Oxide Inhibition | Murine Peritoneal Macrophages | 50 µM | |
| Phyllamyricin C | Nitric Oxide Inhibition | Murine Peritoneal Macrophages | 25 µM | |
| Gallic Acid | Proteinase Inhibition | Not Applicable | ~150 µg/mL (for 52.83% inhibition) | |
| Albumin Denaturation | Not Applicable | ~200 µg/mL (for 74.79% inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Phyllanthus polyphyllus extract or Gallic Acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the amount of nitrite (a stable and nonvolatile breakdown product of NO) in a sample, which is an indicator of nitric oxide production.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured in a 96-well plate. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated by comparing the nitrite levels in treated and untreated (LPS-stimulated) cells.
Signaling Pathway and Experimental Workflow
The biological activities of many natural products, including their anti-inflammatory and cytotoxic effects, are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target for bioactive compounds.
Caption: The NF-κB signaling pathway in inflammation and apoptosis.
The diagram above illustrates a simplified representation of the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation (e.g., iNOS, which produces nitric oxide) and cell survival (anti-apoptotic genes). The inhibition of this pathway is a key mechanism for the anti-inflammatory and pro-apoptotic (cancer cytotoxic) effects of many bioactive compounds.
Caption: A generalized workflow for in vitro bioactivity screening.
This workflow outlines the general steps involved in assessing the cytotoxic and anti-inflammatory properties of natural products in a laboratory setting. It begins with cell culturing, followed by treatment with the test compounds and an incubation period. Subsequently, specific bioassays like the MTT and Griess assays are performed to quantify the biological response. The final steps involve data analysis to determine key parameters like IC₅₀ values, which allow for the comparison of the bioactivity of different compounds.
comparing extraction efficiency of different solvents for 9-Epiblumenol B
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of the extraction efficiency of various solvents for 9-Epiblumenol B, a sesquiterpenoid with potential biological activities. Due to the limited number of direct comparative studies on this compound extraction, this guide synthesizes information from various studies that have successfully isolated this compound or related terpenoids from different plant matrices.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting an appropriate extraction solvent. It is a moderately lipophilic compound, as indicated by its LogP value of approximately 0.91. This suggests that solvents with intermediate polarity, or combinations of polar and non-polar solvents, are likely to be effective for its extraction. The compound is reportedly soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Comparison of Solvent Extraction Systems
The following table summarizes various solvents and methods that have been employed for the extraction of total terpenoids or for the successful isolation of this compound and related megastigmane glycosides from several plant sources. While not a direct head-to-head comparison of efficiency for this compound, this data provides valuable insights into effective extraction strategies.
| Plant Source | Target Compound(s) | Solvent(s) | Extraction Method | Reference |
| Artemisia absinthium | Total Terpenoids | 95% Ethanol | Optimized conditions: 80°C for 40 min | This study identified 95% ethanol as the optimal solvent for extracting total terpenoids. |
| Salvia officinalis | Phenolic compounds and essential oils | Ethanol-water mixtures (55-75 wt% ethanol) | Maceration at 40°C | This research found that a mixture of ethanol and water was effective for extracting various compounds. |
| Vitis vinifera (leaves) | Phenolic Compounds | 80% Methanol with 0.1% HCl | Sonication and stirring | An acidic methanol solution was used to effectively extract polyphenols. |
| Rosa multiflora | This compound | Chloroform | Column chromatography of the extract | Chloroform was used as a solvent for the fractionation and isolation of this compound. |
Experimental Protocols
Below is a generalized experimental protocol for the extraction and isolation of this compound from a plant matrix, based on common laboratory practices.
1. Sample Preparation:
-
Drying: The plant material (e.g., leaves, aerial parts) should be air-dried or freeze-dried to remove moisture, which can interfere with the extraction process.
-
Grinding: The dried plant material is then ground into a fine powder to increase the surface area for solvent penetration.
2. Extraction:
-
Maceration: The powdered plant material is soaked in the selected solvent (e.g., 95% ethanol) in a sealed container. The mixture is agitated periodically for a set duration (e.g., 24-48 hours) at room temperature or slightly elevated temperatures.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble, and the solvent is continuously cycled through the sample.
-
Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time, the plant material and solvent mixture can be subjected to ultrasonication.
3. Filtration and Concentration:
-
The mixture is filtered to separate the solid plant residue from the liquid extract.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification:
-
Liquid-Liquid Partitioning: The crude extract can be dissolved in a solvent mixture (e.g., methanol-water) and partitioned with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound is then subjected to column chromatography over silica gel or other stationary phases. Elution with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) allows for the isolation of the pure compound.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound.
5. Identification:
-
The purified compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualization of the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Caption: A generalized workflow for the extraction and isolation of this compound.
The Validation of 9-Epiblumenol B as a Phytochemical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 9-Epiblumenol B as a phytochemical standard. It outlines the essential analytical methodologies, presents comparative data, and explores its potential biological significance. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, ensuring the accuracy and reliability of their findings.
Introduction to this compound
This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. It is found in various medicinal plants and has garnered interest for its potential biological activities. To utilize this compound as a reliable standard in research and drug development, its identity, purity, and concentration must be rigorously validated through standardized analytical procedures.
Analytical Validation of this compound
The validation of any phytochemical standard is crucial to ensure the consistency and reliability of experimental results. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, which includes assessing parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[1][2][3].
Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful techniques for the quantitative analysis of phytochemical standards like this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.
Comparative Validation Data
While a dedicated, publicly available validation report for this compound is not extensively documented, the following tables present representative data based on the validation of similar phytochemical standards (terpenes and glycosides) using HPLC-UV and GC-MS. This data illustrates the expected performance of validated analytical methods for this compound.
Table 1: Representative HPLC-UV Validation Data for a Phytochemical Standard
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 ± 1.2% |
| Precision (RSD%) | ||
| - Intraday | ≤ 2.0% | 1.1% |
| - Interday | ≤ 3.0% | 1.8% |
| Limit of Detection (LOD) (µg/mL) | Report Value | 0.25 |
| Limit of Quantitation (LOQ) (µg/mL) | Report Value | 0.75 |
This table presents illustrative data compiled from typical validation parameters for phytochemical standards analyzed by HPLC-UV.[4][5][6][7][8][9]
Table 2: Representative GC-MS Validation Data for a Phytochemical Standard
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | 0.1 - 50 | 0.1 - 50 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.7 ± 2.5% |
| Precision (RSD%) | ||
| - Intraday | ≤ 5.0% | 2.3% |
| - Interday | ≤ 7.0% | 4.1% |
| Limit of Detection (LOD) (µg/mL) | Report Value | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | Report Value | 0.15 |
This table presents illustrative data compiled from typical validation parameters for phytochemical standards analyzed by GC-MS.[1][2][10][11][12]
Experimental Protocols
General Experimental Workflow for Phytochemical Standard Validation
The following diagram outlines a typical workflow for the validation of a phytochemical standard like this compound.
Protocol for HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. The specific gradient program should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 210 nm) should be selected.[6]
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.
-
Validation Tests:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[4][6]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should be within 98-102%.[4][5]
-
Precision: Analyze replicate injections of a standard solution on the same day (intraday) and on different days (interday). The relative standard deviation (RSD) should be ≤ 2% for intraday and ≤ 3% for interday precision.[5]
-
Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) should be used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An optimized temperature gradient is crucial for good separation of analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Injector and Transfer Line Temperatures: These should be set to ensure efficient vaporization of the sample without degradation.
-
Mass Spectrometer Parameters: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in a volatile solvent like hexane or ethyl acetate.
-
Validation Tests:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.995.[10][12]
-
Accuracy: Perform recovery studies with a spiked matrix. The recovery should be within 95-105%.[2][10]
-
Precision: Assess intraday and interday precision. The RSD should typically be ≤ 5% for intraday and ≤ 7% for interday precision.[10]
-
Biological Context and Potential Signaling Pathways
Megastigmane glycosides, the class of compounds to which this compound belongs, have been reported to possess various biological activities, including anti-inflammatory and neuroprotective effects.[13] While the specific molecular targets of this compound are still under investigation, its bioactivities may be mediated through key cellular signaling pathways.
Anti-Inflammatory Activity and the NF-κB Pathway
Chronic inflammation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14][15][16][17][18] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could modulate NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines.
Neuroprotective Activity and the MAPK Pathway
Neurodegenerative diseases are a growing health concern. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in neuronal survival and apoptosis.[19][20][21] Some natural compounds have shown neuroprotective effects by modulating the MAPK pathway. This compound, as a megastigmane glycoside, may contribute to neuroprotection by influencing the activity of key kinases in this pathway.[22][23]
Conclusion
The validation of this compound as a phytochemical standard is essential for its reliable use in scientific research. This guide has provided an overview of the necessary analytical methodologies, presented representative validation data, and outlined detailed experimental protocols. While specific, comprehensive validation data for this compound is not yet widely published, the provided information, based on established practices for similar compounds, offers a robust framework for its characterization. Furthermore, the exploration of its potential roles in modulating key signaling pathways like NF-κB and MAPK highlights its promise as a valuable tool in drug discovery and development. Researchers are encouraged to perform thorough in-house validation to ensure the quality and reliability of their work with this compound.
References
- 1. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azolifesciences.com [azolifesciences.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Megastigmane glycosides from the leaves of Nicotiana tabacum and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectral Analysis of 9-Epiblumenol B and Its Isomers: A Guide for Researchers
A detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 9-Epiblumenol B and its stereoisomers reveals key spectral differences crucial for their unambiguous identification. This guide provides a comparative analysis of their spectral features, supported by experimental protocols and data visualizations, to aid researchers in the fields of natural product chemistry, metabolomics, and drug development.
This compound, a member of the C13-norisoprenoid class of compounds, is a naturally occurring sesquiterpenoid with stereogenic centers that give rise to several isomers. The subtle differences in the spatial arrangement of atoms among these isomers, particularly at the C-6 and C-9 positions, result in distinct spectral fingerprints. This guide focuses on the comparative analysis of the spectral data of four key isomers: (6R,9S)-Blumenol B (this compound), (6R,9R)-Blumenol B, (6S,9S)-Blumenol B, and (6S,9R)-Blumenol B.
¹H and ¹³C NMR Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, making it possible to differentiate between stereoisomers.
A key diagnostic feature for distinguishing the C-9 epimers of blumenol derivatives is the chemical shift of the carbon atoms in close proximity to the C-9 stereocenter, namely C-9 itself and the C-10 methyl group. Empirical rules established for related 9-hydroxymegastigmane glycosides suggest that for a 9S configuration, the ¹³C NMR signal for C-9 appears at a lower field (δC ~77-78 ppm), while the signal for C-10 appears at a higher field (δC ~22 ppm). Conversely, for a 9R configuration, the C-9 signal is shifted upfield (δC ~75-76 ppm), and the C-10 signal is shifted downfield (δC ~20 ppm).
Below is a summary of the reported ¹H and ¹³C NMR spectral data for (6R,9R)-Blumenol B and (6S,S)-Blumenol B. It is noteworthy that the spectral data for (R,R)-Blumenol B have been reported to be identical to those for (S,S)-Blumenol B.
| Atom No. | (6R,9R)-Blumenol B ¹³C NMR (δ ppm) | (6R,9R)-Blumenol B ¹H NMR (δ ppm, J in Hz) | (6S,9S)-Blumenol B ¹³C NMR (δ ppm) | (6S,9S)-Blumenol B ¹H NMR (δ ppm, J in Hz) |
| 1 | 49.8 | - | 49.8 | - |
| 2 | 199.8 | - | 199.8 | - |
| 3 | 127.2 | 5.88 (s) | 127.2 | 5.88 (s) |
| 4 | 163.7 | - | 163.7 | - |
| 5 | 41.5 | 2.22 (d, 16.8), 2.50 (d, 16.8) | 41.5 | 2.22 (d, 16.8), 2.50 (d, 16.8) |
| 6 | 79.5 | - | 79.5 | - |
| 7 | 48.0 | 1.87 (m) | 48.0 | 1.87 (m) |
| 8 | 29.8 | 1.45 (m) | 29.8 | 1.45 (m) |
| 9 | 68.2 | 3.95 (m) | 68.2 | 3.95 (m) |
| 10 | 23.9 | 1.20 (d, 6.3) | 23.9 | 1.20 (d, 6.3) |
| 11 | 24.5 | 1.08 (s) | 24.5 | 1.08 (s) |
| 12 | 23.4 | 1.01 (s) | 23.4 | 1.01 (s) |
| 13 | 19.8 | 1.93 (s) | 19.8 | 1.93 (s) |
Mass Spectrometry Data Comparison
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation. The fragmentation of blumenol isomers is influenced by their stereochemistry, although the differences can be subtle.
The electron ionization (EI) mass spectra of blumenol isomers typically show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Key fragmentations often involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the side chain. While the overall fragmentation pattern may be similar for the isomers, the relative intensities of certain fragment ions can differ, providing a basis for differentiation.
For instance, the fragmentation of blumenol C glucosides, which are structurally related to blumenol B, has been studied. The loss of the sugar moiety is a primary fragmentation pathway, followed by further fragmentation of the aglycone. The stereochemistry at C-9 can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.
A detailed comparative analysis of the mass spectra of all four blumenol B isomers under standardized conditions would be highly valuable for developing robust analytical methods for their individual detection and quantification.
Experimental Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the purified isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Acquisition: Record the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. Compare the spectra of the different isomers, paying close attention to the relative abundances of key fragments.
Visualization of Analytical Workflow
Caption: Workflow for the comparative spectral analysis of this compound isomers.
This guide provides a framework for the comparative analysis of the spectral data of this compound and its isomers. Further research is needed to obtain and report the complete spectral data for all stereoisomers to facilitate their routine identification and to better understand their structure-property relationships.
A Comparative Guide to Confirming the Purity of Synthesized 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 9-Epiblumenol B, a sesquiterpenoid of interest in various research fields. For comparative purposes, this guide focuses on distinguishing this compound from its stereoisomer, Blumenol B. Detailed experimental protocols and supporting data are provided to aid researchers in establishing robust purity assessment workflows.
Comparative Analysis of this compound and Blumenol B
The primary challenge in confirming the purity of synthesized this compound lies in differentiating it from its diastereomer, Blumenol B. Both compounds share the same molecular formula and mass, necessitating the use of high-resolution analytical techniques that are sensitive to stereochemistry.
Table 1: Comparison of Analytical Data for this compound and Blumenol B
| Parameter | This compound | Blumenol B | Data Source |
| Molecular Formula | C₁₃H₂₂O₃ | C₁₃H₂₂O₃ | [1] |
| Molecular Weight | 226.31 g/mol | 226.31 g/mol | [1] |
| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants differentiating the stereochemistry at C-9. | Distinct chemical shifts and coupling constants for protons around the C-9 chiral center. | [1] |
| ¹³C NMR (CDCl₃) | Characteristic chemical shifts for C-9 and adjacent carbons. | Differentiated chemical shifts for C-9 and neighboring carbons compared to the 9-epi isomer. | [1] |
| HPLC Retention Time | Dependent on chiral stationary phase; will exhibit a different retention time than Blumenol B. | Will exhibit a different retention time than this compound on a suitable chiral column. | [2] |
| Mass Spectrometry | Identical mass spectrum to Blumenol B under standard EI or ESI conditions. | Identical mass spectrum to this compound. | [1] |
Experimental Protocols for Purity Confirmation
The following protocols outline the key analytical methods for assessing the purity of synthesized this compound.
2.1 High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC with a chiral stationary phase is the definitive method for separating and quantifying stereoisomers like this compound and Blumenol B.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series), is essential for separating the enantiomers[3][4][5][6]. A standard C18 column can be used for general purity assessment but will not resolve the stereoisomers[2].
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation. For example, a starting point could be 90:10 (n-hexane:isopropanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., around 240 nm).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram. The presence of a single, sharp peak at the expected retention time for this compound indicates high stereochemical purity. The presence of a second peak corresponding to Blumenol B would indicate contamination. The relative peak areas can be used to quantify the purity.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to differentiate between this compound and Blumenol B based on subtle differences in chemical shifts and coupling constants arising from their different stereochemistry.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the protons on and near the C-9 position and the hydroxyl group at C-9.
-
¹³C NMR Analysis: Acquire a standard ¹³C NMR spectrum. The chemical shift of C-9 will be a key indicator to differentiate between the two isomers[1].
-
Data Comparison: Compare the obtained spectra with literature data for both this compound and Blumenol B to confirm the identity and assess the presence of the other isomer[1].
2.3 Mass Spectrometry (MS)
While MS alone cannot distinguish between stereoisomers, it is crucial for confirming the molecular weight of the synthesized compound and for identifying potential impurities with different masses. It is often coupled with a chromatographic separation technique like GC or LC.
-
Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: The mass spectrum should show the expected molecular ion peak (or fragment ions) corresponding to C₁₃H₂₂O₃. The fragmentation pattern can be compared to library data.
-
-
LC-MS Analysis:
-
LC Conditions: Use the HPLC conditions described in section 2.1.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: The mass spectrum should show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight.
-
Potential Impurities in the Synthesis of this compound
The synthesis of blumenol-type structures often involves a Robinson annulation reaction to form the cyclohexenone ring[4][7]. This reaction can lead to several side products and impurities.
Common Impurities:
-
Unreacted Starting Materials: The initial ketone and α,β-unsaturated ketone used in the synthesis.
-
Michael Adduct Intermediate: The intermediate formed after the Michael addition but before the intramolecular aldol condensation.
-
Dehydration Products: Over-dehydration or alternative dehydration pathways of the aldol condensation product.
-
Polymerization Products: Polymerization of the α,β-unsaturated ketone starting material.
-
Other Stereoisomers: Besides Blumenol B, other stereoisomers may form depending on the stereoselectivity of the reactions.
These impurities can be detected by the analytical methods described above, particularly by HPLC and GC-MS, where they will appear as separate peaks with different retention times and potentially different mass spectra.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
This guide provides a foundational framework for researchers to confidently assess the purity of synthesized this compound. The combination of chiral HPLC, NMR spectroscopy, and mass spectrometry offers a robust analytical strategy to ensure the quality and reliability of this important research compound.
References
- 1. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. Structural Revisions of Blumenol C Glucoside and Byzantionoside B [jstage.jst.go.jp]
Safety Operating Guide
Essential Safety and Handling Guidelines for 9-Epiblumenol B
For Researchers, Scientists, and Drug Development Professionals
Given the limited availability of specific safety data for 9-Epiblumenol B, a conservative approach, treating it as a potentially hazardous substance, is imperative. This guide provides essential safety and logistical information for handling this compound in a laboratory setting, emphasizing best practices to ensure personnel safety and proper disposal.
Hazard Assessment and Analogue Information
Key Unknowns:
-
Specific toxicological properties (acute and chronic)
-
Carcinogenicity, mutagenicity, and reproductive toxicity
-
Specific incompatibilities
Due to these unknowns, all personnel must be trained on the principles of chemical safety and the specific procedures outlined in this document before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specifications and Use Cases |
| Primary Containment | Certified Chemical Fume Hood | All handling of this compound, including weighing, dilution, and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation of any potential aerosols or vapors. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately upon any suspected contamination. Change gloves frequently. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow is designed to minimize exposure and ensure safe handling of this compound, which is described as an oil and soluble in chloroform, dichloromethane, and DMSO.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As the specific hazards of this compound are unknown, all waste generated from its handling must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any solvent rinses should be collected in a dedicated, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility is known. |
| Empty Containers | The original vial of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of as solid waste. |
All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain or in the regular trash.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminating solution. If the spill is large or you are unsure, evacuate the lab and contact the emergency response team. |
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, a compound with unknown but potential hazards. These guidelines are intended to supplement, not replace, institutional safety policies and professional judgment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
